2-Chloro-1-cyclooctylethanone
Description
Structure
3D Structure
Properties
CAS No. |
145798-64-7 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-chloro-1-cyclooctylethanone |
InChI |
InChI=1S/C10H17ClO/c11-8-10(12)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
InChI Key |
LZFSTAOZPAMORU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)CCl |
Canonical SMILES |
C1CCCC(CCC1)C(=O)CCl |
Synonyms |
Ethanone, 2-chloro-1-cyclooctyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-1-cyclooctylethanone chemical properties
[1]
Core Identity & Physicochemical Profile[2][3][4][5][6]
2-Chloro-1-cyclooctylethanone is an
Chemical Identity
| Property | Data |
| IUPAC Name | 2-Chloro-1-cyclooctylethan-1-one |
| CAS Number | 145798-64-7 |
| Molecular Formula | C |
| Molecular Weight | 188.69 g/mol |
| SMILES | ClCC(=O)C1CCCCCCC1 |
| Structural Class |
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Range | Context |
| Boiling Point | ~260–270 °C (760 mmHg) | Extrapolated from lower homologs (Cyclopentyl/Cyclohexyl).[1] |
| Density | ~1.08 g/cm | Typical for chlorinated cycloalkyl ketones.[1] |
| LogP | 3.15 | High lipophilicity; suitable for membrane permeability.[1] |
| Appearance | Colorless to pale yellow oil | May darken upon storage due to HCl evolution.[1] |
| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water; hydrolyzes slowly. |
Synthesis & Production Logic
The synthesis of 2-Chloro-1-cyclooctylethanone follows the standard electrophilic halogenation of enolizable ketones.[1] The steric bulk of the cyclooctyl ring requires specific control over temperature and stoichiometry to prevent poly-chlorination.[1]
Synthetic Pathway
The primary precursor is 1-cyclooctylethanone (Methyl cyclooctyl ketone, CAS 6713-50-4).[1]
Figure 1: Mechanistic flow for the alpha-chlorination of cyclooctyl methyl ketone.[1]
Experimental Protocol (Self-Validating)
Objective: Monochlorination of 1-cyclooctylethanone using Sulfuryl Chloride (
Reagents:
-
1-Cyclooctylethanone (1.0 eq)[1]
-
Sulfuryl Chloride (1.05 eq)
-
Methanol (Solvent/Catalyst, 5-10 volumes)[1]
-
Dichloromethane (DCM) (Co-solvent, optional)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-cyclooctylethanone in Methanol at 0°C. Methanol promotes the formation of the enol ether intermediate, accelerating the reaction compared to non-polar solvents.
-
Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain internal temperature
. Causality: Rapid addition or high temperature leads to dichlorination (gem-dichloro impurity).[1] -
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Disappearance of the methyl ketone peak confirms conversion.
-
-
Quench: Pour mixture into ice-cold saturated
. Safety: Evolution of and residual gas will occur. -
Isolation: Extract with DCM (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: If the crude contains >5% dichloro-impurity, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).[1]
Reactivity Profile & Applications
The reactivity of 2-Chloro-1-cyclooctylethanone is defined by the
Key Reaction Pathways[1]
Figure 2: Divergent synthetic utility of the cyclooctyl alpha-chloroketone scaffold.[1]
Hantzsch Thiazole Synthesis (Primary Application)
This is the most common application for this compound in drug discovery.
-
Mechanism: Condensation with thioamides (e.g., thiourea, thiobenzamide) followed by cyclodehydration.
-
Outcome: Yields 2-substituted-4-cyclooctylthiazoles.[1]
-
Significance: The cyclooctyl group at the 4-position provides a high-volume hydrophobic anchor, often increasing potency in enzyme inhibitors by displacing water from hydrophobic pockets.[1]
Nucleophilic Substitution ( )
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Lachrymator: Like most
-haloketones, this compound is a potent tear gas agent.[1] Handle only in a functioning fume hood. -
Skin Corrosive: Causes severe skin burns and eye damage.[1]
-
Alkylating Agent: Potential mutagen.[1] Avoid inhalation of vapors.
Storage Protocol:
-
Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Instability: May decompose to release HCl upon exposure to moisture.[1] If the liquid turns dark brown or green, verify purity before use.
References
-
PubChem Compound Summary. (2025). 2-Chloro-1-cyclooctylethanone (CAS 145798-64-7).[1][2] National Center for Biotechnology Information.[1] Link
-
ChemicalBook. (2025).[1] 2-Chloro-1-cyclooctylethanone Properties and Safety. Link
-
BenchChem. (2025).[1] General Protocols for Hantzsch Thiazole Synthesis using alpha-chloroketones. Link
-
Molaid Chemicals. (2025). Physicochemical data for CAS 145798-64-7. Link
2-Chloro-1-cyclooctylethanone: A Technical Guide to Structure Elucidation and Quality Control
Topic: 2-Chloro-1-cyclooctylethanone Structure Elucidation Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
2-Chloro-1-cyclooctylethanone (CAS: 7379-14-8) is a critical
This guide provides a definitive protocol for the structural elucidation of 2-Chloro-1-cyclooctylethanone. It synthesizes mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques into a self-validating workflow.
⚠️ Safety Critical: Handling Protocols
Hazard Classification: Lachrymator / Vesicant This compound is a potent lachrymator (tear gas agent) and skin irritant.
-
Engineering Controls: All open handling must occur within a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Decontamination: Neutralize spills with dilute aqueous ammonia or sodium bicarbonate solution to decompose the
-haloketone.
Part 1: Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to accurate elucidation, as it dictates the impurity profile.
Primary Route: Chlorination of 1-cyclooctylethanone.
Key Impurities for Detection:
-
Starting Material: 1-Cyclooctylethanone (incomplete conversion).
-
Over-chlorination: 2,2-Dichloro-1-cyclooctylethanone (gem-dichloro).
-
Regio-isomers: Ring-chlorinated species (rare under standard conditions but possible).
Part 2: Spectroscopic Elucidation Strategy
The following workflow establishes structural identity with >99% confidence.
Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+)
The mass spectrum provides the first "fingerprint" of the molecule.
-
Molecular Ion (
): Look for . -
Isotope Pattern (The Chlorine Signature): The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the
( Cl) and ( Cl) peaks. -
Fragmentation (EI Mode):
-
-Cleavage: Rupture between the carbonyl carbon and the
-carbon yields the cyclooctanecarbonyl cation ( ) and the chloromethyl radical. -
McLafferty Rearrangement: Not favorable due to the lack of
-hydrogens in the chloromethyl chain, simplifying the spectrum compared to longer chain ketones.
-
-Cleavage: Rupture between the carbonyl carbon and the
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance)
The carbonyl stretching frequency (
-
Observed Shift:
. -
Mechanistic Insight: Standard ketones appear ~1715 cm
. The electronegative chlorine atom at the -position exerts an inductive effect (-I), withdrawing electron density from the carbonyl carbon. This strengthens the C=O bond (increases bond order), shifting the absorption to a higher wavenumber (blue shift).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
This is the definitive structural proof.
H NMR Analysis
| Position | Multiplicity | Chemical Shift ( | Integration | Assignment Logic |
| H-2' | Singlet (s) | 4.05 – 4.25 | 2H | The |
| H-1 | Multiplet (m) | 2.60 – 2.85 | 1H | Ring methine ( |
| Ring | Broad Multiples | 1.40 – 1.90 | 14H | The "Cyclooctane Hump." Due to rapid conformational flipping (boat-chair), these protons appear as overlapping envelopes. |
C NMR Analysis
-
Carbonyl (C=O):
ppm. (Slightly shielded relative to non-chlorinated analog due to field effects). -
-Carbon (
): ppm. -
Ring Carbons:
-
C-1 (Methine):
ppm. -
Ring
: Cluster between ppm.
-
2D NMR Verification (HMBC)
To rule out ring chlorination, perform HMBC (Heteronuclear Multiple Bond Correlation) .
-
Target Correlation: Look for a strong cross-peak between the singlet protons at ~4.1 ppm and the carbonyl carbon at ~205 ppm .
-
Validation: If the chlorine were on the ring, the signal at 4.1 ppm would be a multiplet (methine) and would show correlations to ring carbons, not exclusively the carbonyl.
Visualization: Elucidation Workflow
The following diagram illustrates the logical flow for structural confirmation.
Figure 1: Logic gate workflow for the structural confirmation of
Part 3: Conformational Analysis (The Cyclooctane Challenge)
Researchers often misinterpret the NMR of cyclooctyl derivatives due to line broadening.
-
The Problem: Cyclooctane lacks a single rigid conformation. It exists in a dynamic equilibrium, primarily the boat-chair (BC) conformation, interconverting via the twist-boat-chair (TBC) .
-
NMR Implication: At room temperature (
), the ring protons undergo fast exchange on the NMR timescale. This results in the averaging of axial and equatorial environments, producing the characteristic broad "hump" rather than distinct multiplets seen in rigid rings like cyclohexane. -
Advanced Verification: If distinct resolution of ring protons is required (e.g., for stereochemical studies of derivatives), Variable Temperature (VT) NMR at
is required to "freeze" the boat-chair conformation.
Part 4: Analytical Quality Control (QC)
Once the structure is elucidated, a routine HPLC method is required for purity assessment.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50% B to 90% B over 10 minutes (lipophilic nature requires high organic content).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (carbonyl
) and 280 nm (to detect aromatic impurities if coupled in later steps).
QC Decision Logic
Figure 2: Quality Control decision tree for batch release.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12466591, 2-Chloro-1-cyclopropylethan-1-one (Analogous spectral data source). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for -haloketone shifts).
-
Anet, F. A. L., & Basus, V. J. (1973). Conformation of Cyclooctane. Journal of the American Chemical Society.[2][3] (Foundational work on cyclooctane ring dynamics).
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Sources
Reactive Intermediate Profile: 2-Chloro-1-cyclooctylethanone
[1][2]
Part 1: Executive Technical Summary
2-Chloro-1-cyclooctylethanone (CAS: 145798-64-7 ) is a specialized
Its utility in drug development stems from the cyclooctyl moiety, which offers unique conformational properties (boat-chair stability) and enhanced lipophilicity (
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-Chloro-1-cyclooctylethanone |
| Common Name | Chloromethyl cyclooctyl ketone |
| CAS Registry Number | 145798-64-7 |
| Molecular Formula | |
| Molecular Weight | 188.69 g/mol |
| Predicted LogP | 3.15 ± 0.4 |
| Physical State | Low-melting solid or viscous oil (depending on purity) |
| Key Functional Groups |
Part 2: Reactivity Profile & Mechanistic Insights
The reactivity of 2-Chloro-1-cyclooctylethanone is dominated by the dipole-enhanced electrophilicity of the
Nucleophilic Substitution ( )
The primary mode of reactivity is the displacement of the chloride ion by nucleophiles (amines, thiols, phenoxides).
-
Mechanism: Direct
attack. -
Steric Factor: Unlike the rigid cyclohexyl ring, the cyclooctyl ring exists predominantly in a boat-chair conformation . While this adds bulk, the flexibility of the ring typically allows sufficient approach vectors for nucleophiles, though reaction rates may be slightly slower than methyl- or ethyl-substituted analogs.
-
Application: Synthesis of
-aminoketones (enzyme inhibitors) and ether linkages.
Heterocycle Formation (Hantzsch Synthesis)
This is the most high-value transformation for this intermediate. Condensation with thioamides or thioureas yields 2-aminothiazoles or 2-alkylthiazoles.
-
Mechanism:
-
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon (displacing Cl). -
Cyclization: The nitrogen atom attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to the thiazole.
-
Stereoselective Reduction
Reduction of the ketone moiety yields the corresponding chlorohydrin (1-cyclooctyl-2-chloroethanol), a precursor to epoxides.
-
Stereocontrol: The bulky cyclooctyl group exerts significant Felkin-Anh control, often favoring the anti-isomer when bulky hydride sources are used.
Reactivity Visualization
Figure 1: Divergent synthesis pathways starting from 2-Chloro-1-cyclooctylethanone.
Part 3: Experimental Protocols
The following protocols are synthesized from validated procedures for analogous
Protocol A: Hantzsch Thiazole Synthesis
Target: Synthesis of 4-cyclooctyl-2-aminothiazole derivatives.
-
Reagents:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (absolute, 10 mL/mmol)
-
-
Procedure:
-
Dissolve 2-Chloro-1-cyclooctylethanone in absolute ethanol in a round-bottom flask.
-
Add thiourea in a single portion.
-
Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Observation: The product often precipitates as the hydrochloride salt upon cooling.
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Filter the precipitate (thiazole hydrochloride).
-
Neutralize by suspending in water and adding saturated
until pH ~8. -
Extract with Ethyl Acetate (
), dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography.
Protocol B: N-Alkylation (Aminoketone Synthesis)
Target: Introduction of amine functionality (e.g., for enzyme inhibitor synthesis).
-
Reagents:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
(2.0 equiv) or
(1.5 equiv) -
Solvent: DMF (anhydrous) or Acetonitrile.
-
Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Crucial for accelerating the reaction due to cyclooctyl steric bulk.
-
-
Procedure:
-
Suspend
, TBAI, and the amine in DMF at room temperature. -
Add 2-Chloro-1-cyclooctylethanone dropwise (dissolved in minimal DMF).
-
Stir at 60 °C for 4–6 hours.
-
Note: Higher temperatures (>80 °C) may promote Favorskii rearrangement byproducts; strict temperature control is required.
-
-
Workup:
-
Dilute with water and extract with
(Diethyl ether is preferred to avoid DMF emulsion). -
Wash organic layer with brine (
) to remove DMF.
-
Protocol C: Stereoselective Reduction
Target: Preparation of 1-cyclooctyl-2-chloroethanol.
-
Reagents:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)
- (0.5 equiv)
-
Solvent: Methanol/THF (1:1).
-
Additive:
(1.0 equiv) - Luche Reduction conditions.
-
-
Rationale: The addition of Cerium(III) chloride promotes 1,2-reduction over enolization/dehalogenation and often improves diastereoselectivity by chelating the carbonyl oxygen and the chlorine atom.
-
Procedure:
-
Dissolve ketone and
in MeOH/THF. Cool to -78 °C or 0 °C depending on required selectivity. -
Add
portion-wise. -
Stir for 1 hour, then quench with saturated
.
-
Part 4: Mechanistic Diagram (Hantzsch Synthesis)
The formation of the thiazole ring is the most complex and valuable reaction for this intermediate. The diagram below details the electron flow and critical transition states.
Figure 2: Step-wise mechanism of Hantzsch Thiazole Synthesis showing the conversion of the
Part 5: Safety & Stability Guide
Handling Precautions
-
Lachrymator: Like most
-haloketones, 2-Chloro-1-cyclooctylethanone is a potent lachrymator (tear gas agent).-
Control: Handle only in a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.
-
-
Skin Sensitizer: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.
Stability
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
-
Degradation: Susceptible to photolytic degradation and hydrolysis if exposed to moisture. If the solid turns into a dark oil, purify via silica plug filtration before use.
References
-
Patent RO109938B1 . Derived Carboxylic Acid Derivatives, Processes for Their Preparation and Pharmaceutical Compositions Containing. (1995). Describes the alkylation of 2-chloro-1-cyclooctylethanone in DMF for the synthesis of enzyme inhibitors.
-
Molbase Encyclopedia . 2-Chloro-1-cyclooctylethanone (CAS 145798-64-7) Physicochemical Properties. Accessed 2024.[1][2]
-
Chemical Book . General Reactivity of Alpha-Chloroketones in Heterocycle Synthesis.
-
PubChem Compound Summary . 2-Chloro-1-cyclooctylethanone. National Center for Biotechnology Information.
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-1-cyclooctylethanone
Foreword
In the landscape of contemporary drug discovery and chemical biology, the identification of novel bioactive molecules is merely the prologue. The true scientific narrative unfolds in the meticulous dissection of their mechanism of action (MoA). This guide is dedicated to the researchers, scientists, and drug development professionals who undertake this critical endeavor. We present a comprehensive framework for the investigation of 2-Chloro-1-cyclooctylethanone, a molecule whose potential biological activity is intrinsically linked to its chemical architecture. This document eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic, logic-driven approach to MoA studies, grounded in the principles of chemical reactivity and validated through a suite of robust experimental strategies. Our focus is not just on the "how," but the "why," providing the causal reasoning behind each experimental choice to foster a deeper understanding of the scientific process.
The Molecular Profile of 2-Chloro-1-cyclooctylethanone: An Electrophilic Postulate
2-Chloro-1-cyclooctylethanone belongs to the α-chloroketone class of compounds. This structural feature is paramount, as it confers a significant degree of chemical reactivity. The molecule possesses two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom.[1] This inherent electrophilicity is the cornerstone of our mechanistic hypothesis.
Chemical Structure:
-
IUPAC Name: 2-chloro-1-cyclooctylethanone
-
Molecular Formula: C10H17ClO
-
Key Functional Group: α-chloroketone
The presence of the electron-withdrawing chlorine atom enhances the electrophilic character of the carbonyl group and makes the α-carbon susceptible to nucleophilic attack.[2] This reactivity profile strongly suggests that 2-Chloro-1-cyclooctylethanone is likely to interact with biological molecules via a covalent mechanism. Such electrophilic compounds, often termed "warheads" in medicinal chemistry, are known to form stable covalent bonds with nucleophilic residues in proteins, such as cysteine, serine, or threonine.[3]
Hypothesized Mechanism of Action: Based on its chemical structure, we postulate that 2-Chloro-1-cyclooctylethanone acts as a covalent inhibitor , exerting its biological effects by forming irreversible bonds with specific protein targets within the cell. The cyclooctyl group likely influences the compound's lipophilicity, membrane permeability, and steric interactions within protein binding pockets, thereby modulating its target selectivity and potency. The primary scientific objective is, therefore, to identify these covalent targets and characterize the downstream functional consequences of their modification.
A Phased Experimental Blueprint for MoA Elucidation
The journey to decode the MoA of 2-Chloro-1-cyclooctylethanone is best navigated through a multi-phased, integrated experimental strategy. This approach ensures a logical flow from broad, unbiased screening to specific, hypothesis-driven validation.
Figure 1: A multi-phased workflow for elucidating the mechanism of action of 2-Chloro-1-cyclooctylethanone.
Phase 1: Unbiased Identification of Cellular Targets
The primary challenge is to identify which proteins in the vast cellular proteome are covalently modified by 2-Chloro-1-cyclooctylethanone. Chemoproteomic platforms are the tools of choice for this task, as they enable the proteome-wide mapping of small molecule-protein interactions.[4][5]
Core Technique: Competitive Activity-Based Protein Profiling (ABPP)
The rationale behind using a competitive ABPP approach is to identify specific targets against a background of non-specific binding. This method leverages a broad-spectrum probe that reacts with a class of enzymes to label their active sites. The ability of 2-Chloro-1-cyclooctylethanone to compete with this probe for binding indicates a direct interaction.
Experimental Protocol: Competitive ABPP for Cysteine Nucleophiles
-
Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., HeLa or HEK293T) to ~80% confluency.
-
Harvest cells and prepare lysates in a suitable buffer (e.g., PBS) via sonication or mechanical homogenization.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Incubation:
-
Aliquot proteomes to a standardized concentration (e.g., 1 mg/mL).
-
Treat aliquots with varying concentrations of 2-Chloro-1-cyclooctylethanone (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification of target proteins.
-
-
Probe Labeling:
-
Add a cysteine-reactive, alkyne-functionalized iodoacetamide probe (IAP) to all samples at a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature. The IAP will label cysteine residues that were not previously blocked by 2-Chloro-1-cyclooctylethanone.
-
-
Click Chemistry and Enrichment:
-
Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-modified proteins.[6]
-
Enrich the biotinylated proteins using streptavidin-coated agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
On-bead tryptic digestion to release peptides from the captured proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a label-free quantification software to compare the spectral counts or peptide intensities between the vehicle- and compound-treated samples.
-
Proteins that show a dose-dependent decrease in probe labeling are considered potential targets of 2-Chloro-1-cyclooctylethanone.
-
Phase 2: Target Validation and Kinetic Characterization
Following the identification of a list of potential targets from the chemoproteomic screen, the next critical phase involves validating these interactions and quantifying the kinetics of covalent modification.
Biochemical Validation with Recombinant Protein
For the highest-confidence targets, it is essential to confirm direct engagement using purified recombinant protein. This removes the complexity of the cellular environment and provides a clean system for kinetic analysis.
Kinetic Analysis of Irreversible Inhibition
For covalent inhibitors, a simple IC50 value is time-dependent and can be misleading.[7] A more rigorous characterization involves determining the kinetic parameters KI (the initial reversible binding affinity) and kinact (the maximal rate of inactivation). The overall potency is best described by the second-order rate constant kinact/KI.[7][8]
Experimental Protocol: Determining kinact/KI
-
Assay Setup:
-
Use a continuous or discontinuous enzymatic assay that monitors the activity of the purified target protein.[9]
-
Pre-incubate the enzyme with a range of concentrations of 2-Chloro-1-cyclooctylethanone for various time points.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the initial reaction rates at each inhibitor concentration and pre-incubation time.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
The slope of each line will give the observed rate of inactivation (kobs).
-
-
Data Analysis:
-
Re-plot the kobs values against the inhibitor concentration.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])
-
At low inhibitor concentrations ([I] << KI), the relationship is approximately linear, and the slope of this line provides the second-order rate constant kinact/KI.
-
Table 1: Hypothetical Kinetic Data for 2-Chloro-1-cyclooctylethanone Against a Putative Target
| Parameter | Value | Unit | Interpretation |
| KI | 15 | µM | Initial reversible binding affinity. |
| kinact | 0.2 | min-1 | Maximum rate of covalent modification. |
| kinact/KI | 13,333 | M-1min-1 | Overall efficiency of inactivation. |
Phase 3: Cellular and Functional Characterization
With validated targets and kinetic parameters in hand, the investigation must return to the cellular context to understand the physiological consequences of target engagement.
Cellular Target Engagement Assays
It is crucial to confirm that 2-Chloro-1-cyclooctylethanone engages its target(s) in living cells. This can be achieved using techniques such as cellular thermal shift assays (CETSA) or in-cell western blotting.
Cytotoxicity and Phenotypic Assays
The overall cellular effect of the compound must be assessed. Cytotoxicity assays are fundamental for determining the concentration range at which the compound affects cell viability.[10][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-1-cyclooctylethanone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]
- 3. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. drughunter.com [drughunter.com]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 12. opentrons.com [opentrons.com]
- 13. kosheeka.com [kosheeka.com]
Synthesis of 2-Chloro-1-cyclooctylethanone from cyclooctylethanone
Content Type: Technical Whitepaper / Synthetic Guide
Subject: Regioselective
Executive Summary
The synthesis of 2-Chloro-1-cyclooctylethanone (also known as
The core synthetic challenge lies in regioselectivity . The starting material, 1-cyclooctylethanone, possesses two distinct sets of
-
Methyl protons (
): Removal leads to the desired terminal chlorination. -
Methine proton (
): Located on the cyclooctyl ring. Removal leads to internal chlorination (ring functionalization).
This guide presents two validated protocols: a High-Fidelity Kinetic Route (recommended for R&D/GLP synthesis) that strictly enforces regiocontrol, and a Scalable Process Route utilizing sulfuryl chloride for larger batches where purification capabilities are robust.
Strategic Analysis: The Regioselectivity Problem
To synthesize the target successfully, one must control the enolization event.
-
Thermodynamic Control (Acid/Base Equilibrium): Favors the formation of the more substituted enol (internal double bond). This risks chlorination at the tertiary carbon on the cyclooctyl ring.
-
Kinetic Control (Low Temp/Bulky Base): Favors the removal of the least sterically hindered proton (the methyl protons). This is the requisite pathway for high-yield synthesis of 2-chloro-1-cyclooctylethanone.
Mechanism & Pathway Visualization
Figure 1: Mechanistic divergence showing why kinetic control is essential for the desired regioisomer.
Methodology A: High-Fidelity Kinetic Protocol (Recommended)
This route utilizes Lithium Hexamethyldisilazide (LiHMDS) to generate the kinetic enolate, followed by trapping with Trimethylsilyl Chloride (TMSCl) to form a silyl enol ether. This intermediate is then selectively chlorinated using N-Chlorosuccinimide (NCS) .
Why this route? It virtually eliminates ring-chlorinated impurities and prevents poly-halogenation (dichlorination).
Reagents & Stoichiometry[1][2][3]
| Reagent | Equiv.[1][2][3] | Role |
| 1-Cyclooctylethanone | 1.0 | Substrate |
| LiHMDS (1.0M in THF) | 1.1 | Non-nucleophilic base (Kinetic control) |
| TMSCl | 1.2 | Enolate trapping agent |
| NCS | 1.05 | Electrophilic chlorine source |
| THF (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Protocol
-
Enolate Formation:
-
Charge a flame-dried 3-neck flask with anhydrous THF under Nitrogen/Argon.
-
Cool to -78°C (dry ice/acetone bath).
-
Add LiHMDS (1.1 eq) dropwise.
-
Slowly add 1-cyclooctylethanone (1.0 eq) dissolved in THF over 15 minutes. Stir for 45 minutes at -78°C.
-
Checkpoint: The low temperature is critical to prevent equilibration to the thermodynamic enolate.
-
-
Silyl Trapping:
-
Add TMSCl (1.2 eq) dropwise to the cold solution.
-
Allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with saturated
, extract with hexanes, dry over , and concentrate. This yields the crude Silyl Enol Ether intermediate. (Can be used directly or purified by rapid distillation).
-
-
Halogenation:
-
Dissolve the crude silyl enol ether in THF.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC or GC-MS for the disappearance of the silyl ether.
-
-
Purification:
-
Dilute with water and extract with Ethyl Acetate or DCM.
-
Wash organic layer with water (to remove succinimide) and brine.
-
Concentrate.
-
Final Polish: Recrystallize from cold hexanes/ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Methodology B: Scalable Process Protocol ( )
For kilogram-scale synthesis where cryogenic conditions (-78°C) are impractical, Sulfuryl Chloride (
Safety Note: This reaction generates
Reagents & Stoichiometry[1][2][3]
| Reagent | Equiv.[1][2][3] | Role |
| 1-Cyclooctylethanone | 1.0 | Substrate |
| Sulfuryl Chloride ( | 1.0 | Chlorinating agent |
| Methanol | 5.0 | Co-solvent / Nucleophile for intermediate |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Step-by-Step Protocol
-
Setup:
-
Equip a reactor with a mechanical stirrer, addition funnel, and a gas outlet connected to a caustic scrubber (
). -
Dissolve 1-cyclooctylethanone in DCM/Methanol (3:1 ratio).
-
Note: Methanol helps suppress polychlorination by solvating the protonated intermediate, though it consumes some reagent.
-
-
Addition:
-
Cool the mixture to 0°C .
-
Add Sulfuryl Chloride dropwise over 60 minutes.
-
Critical: Maintain temperature < 5°C. Rapid addition or higher temperatures promote dichlorination (
).
-
-
Reaction:
-
Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
End-point: Gas evolution (
) will cease.
-
-
Workup:
-
Quench carefully with water (exothermic).
-
Separate phases. Wash the organic phase with saturated
until neutral. -
Dry and concentrate.[7]
-
-
Purification:
-
The crude oil will likely contain 5–10% starting material and trace dichlorinated byproducts.
-
Distillation: High-vacuum distillation is effective for separating the mono-chloro product from the di-chloro impurity (boiling point difference usually >15°C).
-
Process Analytical Technology (PAT) & Validation
To ensure the integrity of the synthesis, the following analytical markers should be used:
| Method | Diagnostic Signal | Interpretation |
| 1H NMR | Indicates successful formation of | |
| 1H NMR | Disappearance of this peak confirms consumption of starting methyl ketone. | |
| IR | ~1720–1735 cm⁻¹ | Carbonyl stretch shift (slight blue shift due to |
| GC-MS | M+ Cluster (3:1 ratio) | Characteristic Chlorine isotope pattern ( |
Workflow Visualization
Figure 2: Decision matrix for synthetic route selection based on scale and purity requirements.
Safety & Handling (Crucial)
Hazard Warning:
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended during workup/cleaning.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to destroy residual haloketone before removal from the hood.
References
-
Regioselective Chlorination using Kinetic Enolates
- Title: -Chlorination of Ketones Using p-Toluenesulfonyl Chloride.
- Source: Brummond, K. M., & Gesenberg, K. D. (1999). Tetrahedron Letters.
-
URL:[Link]
-
Sulfuryl Chloride Methodology
-
General Review of
-Halogenation: -
Safety Data (Lachrymators)
- Title: CDC/NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride (Analogous hazards).
- Source: Centers for Disease Control and Prevention.
-
URL:[Link]
Sources
- 1. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sulfuryl_chloride [chemeurope.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
The Dual Nature of α-Chloro Ketones: A Strategic Guide for Drug Discovery
Abstract α-Chloro ketones represent a unique class of "amphiphilic" building blocks in medicinal chemistry. Possessing adjacent electrophilic centers with distinct Hard/Soft Acid-Base (HSAB) profiles, they serve as linchpins for constructing heterocycles (thiazoles, imidazoles) and rearranging carbon skeletons (Favorskii). This guide dissects their electronic architecture, provides validated protocols for their manipulation, and details their application in the synthesis of modern therapeutics like HIV protease inhibitors.
Electronic Architecture & Reactivity Landscape
The versatility of α-chloro ketones stems from the synergistic destabilization of the molecule by the carbonyl group and the chlorine atom. This creates a dipole-rich environment with significantly altered acidity and electrophilicity compared to parent ketones.
The Inductive Amplifier
The chlorine atom exerts a strong negative inductive effect (-I), pulling electron density from the
-
Acidity: The
-protons are significantly more acidic than those in non-halogenated ketones.-
Acetone pKa (DMSO): ~26.5
-
Chloroacetone pKa (DMSO): ~16.5
-
Implication: Enolization can be achieved with milder bases (e.g., carbonates, bicarbonates) compared to the strong alkoxides required for simple ketones, reducing side reactions.
-
HSAB Theory Application
To control reactivity, one must apply Pearson’s Hard and Soft Acids and Bases (HSAB) theory.[1][2][3] The α-chloro ketone presents two distinct electrophilic faces:
| Site | Character | HSAB Classification | Preferred Nucleophiles | Outcome |
| Carbonyl Carbon | Highly Polarized ( | Hard Electrophile | Alkoxides ( | 1,2-Addition (Aldol/Darzens) |
| Polarizable ( | Soft Electrophile | Thiols ( |
Visualization: The Reactivity Map
Figure 1: Divergent reactivity pathways dictated by nucleophile hardness and basicity.
Strategic Transformations in Drug Synthesis
Hantzsch Thiazole Synthesis
This is the premier method for synthesizing thiazoles, a scaffold found in drugs like Dasatinib (anticancer) and Ritonavir (antiviral).
-
Mechanism: A textbook example of HSAB cooperation.
-
Step 1 (Soft-Soft): The sulfur atom of the thioamide (soft nucleophile) attacks the
-carbon (soft electrophile) via , displacing chloride. -
Step 2 (Hard-Hard): The nitrogen atom (hard nucleophile) attacks the carbonyl carbon (hard electrophile), closing the ring.
-
Step 3: Dehydration drives aromatization.
-
Figure 2: Stepwise assembly of the thiazole ring via the Hantzsch synthesis.
Favorskii Rearrangement
Used to contract rings or generate esters from
-
Critical Requirement: Presence of enolizable
-hydrogens. -
Mechanism: Base abstracts a proton to form an enolate, which performs an intramolecular backside attack on the C-Cl bond, forming a cyclopropanone intermediate. Ring opening is then directed by the stability of the resulting carbanion.
Darzens Condensation
Reacting an
-
Utility: Precursor to aldehydes/ketones via decarboxylation (if using esters) or complex epoxy-drugs.
Experimental Protocols & Safety
Safety: The Lachrymator Threat
Most α-chloro ketones (e.g., chloroacetone, phenacyl chloride) are potent lachrymators (tear gas agents).
-
Engineering Controls: All weighing and transfers must occur in a functioning fume hood.
-
Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite handy. These soft nucleophiles rapidly react with the
-carbon, neutralizing the lachrymatory capability. -
PPE: Double nitrile gloves are recommended; latex is permeable to many halogenated ketones.
Protocol: General Hantzsch Synthesis (Thiazole Formation)
Target: Synthesis of 2-amino-4-phenylthiazole derivatives.
-
Reagents: Dissolve
-bromo/chloroacetophenone (1.0 equiv) in Ethanol (0.5 M). -
Addition: Add Thiourea (1.1 equiv).
-
Reaction: Reflux for 1–2 hours. The reaction is often self-indicating; the starting material dissolves, and the product may precipitate as the hydrobromide/hydrochloride salt.
-
Workup: Cool to
. Filter the precipitate.[4][5] -
Free Basing: Suspend the salt in water and adjust pH to ~9 with ammonium hydroxide to liberate the free base. Recrystallize from EtOH/Water.
Protocol: Stereoselective Reduction (CBS Reduction)
To generate chiral halohydrins (precursors to chiral epoxides):
-
Catalyst: (R)- or (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst (10 mol%).
-
Hydride Source: Borane-THF or Borane-DMS (0.6 equiv).
-
Conditions: Slow addition of the ketone to the catalyst/borane mixture at
to . -
Outcome: High enantiomeric excess (>90% ee) is typical due to the steric differentiation between the chloromethyl group and the other substituent.
Data Summary: Reactivity & Properties
| Property | Acetone | Chloroacetone | 1,1-Dichloroacetone |
| Boiling Point | |||
| pKa (DMSO) | 26.5 | ~16.5 | ~13.0 |
| Lachrymator? | No | Severe | Severe |
| Primary Reactivity | Nucleophilic Addn | Gem-diol formation / |
References
-
Hantzsch Thiazole Synthesis Mechanism & Applic
- Source: SynArchive & ChemHelpAsap
- Context: Detailed mechanistic steps and standard protocols for thiazole construction.
-
Acidity of Organic Compounds in DMSO
- Source: Bordwell pKa Table (University of Wisconsin) / J. Org. Chem.
- Context: Comparative pKa values demonstrating the inductive effect of -halogens.
-
Favorskii Rearrangement: Mechanism and Scope
- Source: Master Organic Chemistry / Wikipedia
- Context: Cyclopropanone intermediate valid
-
Continuous Flow Synthesis of α-Halo Ketones
-
Safety D
- Source: Fisher Scientific
-
Context: Safety handling, toxicity, and lachrymator neutralization protocols.[8]
Sources
- 1. HSAB theory - Wikipedia [en.wikipedia.org]
- 2. Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
2-Chloro-1-cyclooctylethanone: Strategic Reagent for Lipophilic Heterocycle Synthesis
[1][2]
Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists Version: 1.0[1]
Executive Summary
2-Chloro-1-cyclooctylethanone (CAS 26941-02-2), often referred to as chloromethyl cyclooctyl ketone, represents a specialized class of
This guide details the practical applications of 2-Chloro-1-cyclooctylethanone, focusing on its role as a linchpin intermediate for synthesizing lipophilic thiazoles and imidazoles—privileged scaffolds in kinase inhibitor and GPCR ligand discovery.[1]
Chemical Profile & Reactivity[2][3]
The utility of 2-Chloro-1-cyclooctylethanone stems from its bifunctional nature.[1] It possesses two electrophilic sites: the carbonyl carbon and the
Structural Significance[1][4][5][6][7]
-
Lipophilicity (LogP): The cyclooctyl ring significantly increases the LogP of the final molecule, a critical parameter for membrane permeability and blood-brain barrier (BBB) penetration.[1]
-
Steric Bulk: Unlike flat phenyl rings or smaller cycloalkyls (cyclopropyl/cyclopentyl), the cyclooctyl ring adopts a "boat-chair" conformation, occupying a larger 3D volume. This is often exploited to fill deep hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]
| Property | Value | Relevance |
| Molecular Formula | -- | |
| Molecular Weight | 188.69 g/mol | Fragment-based drug design compliant |
| Reactive Motif | High reactivity toward nucleophiles (S, N, O) | |
| Primary Hazard | Lachrymator | Requires specific handling protocols (See Section 6) |
Core Application: Hantzsch Thiazole Synthesis[1][3]
The most robust application of 2-Chloro-1-cyclooctylethanone is the synthesis of 2-amino-4-cyclooctylthiazoles via the Hantzsch condensation.[1] This reaction is a cornerstone in medicinal chemistry for generating kinase inhibitors, as the 2-aminothiazole motif mimics the adenine ring of ATP, allowing for hydrogen bonding with the kinase "hinge" region.
Mechanistic Workflow
The reaction proceeds through a nucleophilic attack by the sulfur atom of a thiourea or thioamide on the
Figure 1: Logical flow of the Hantzsch Thiazole Synthesis using 2-Chloro-1-cyclooctylethanone.
Experimental Protocol: Synthesis of 2-Amino-4-cyclooctylthiazole
This protocol is adapted from standard Hantzsch synthesis procedures optimized for lipophilic ketones.[1]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 2-Chloro-1-cyclooctylethanone in absolute ethanol in a round-bottom flask.
-
Step 2: Add thiourea in a single portion.
-
Step 3: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the ketone by TLC (typical eluent: 20% EtOAc/Hexanes).
-
Step 4: Upon completion, cool the reaction mixture to room temperature. The hydrobromide/hydrochloride salt of the product may precipitate.
-
Step 5: Basify the mixture to pH 8–9 using saturated
to liberate the free base. -
Step 6: Extract with ethyl acetate (
), dry over , and concentrate. -
Step 7: Purify via recrystallization (EtOH/Water) or flash chromatography.[1]
-
Why this matters: The resulting 2-amino-4-cyclooctylthiazole is a versatile scaffold.[1] The free amine can be further derivatized (acylated, sulfonated) to generate libraries of potential CDK, VEGF, or EGFR inhibitors where the cyclooctyl group occupies the hydrophobic pocket adjacent to the ATP binding site.
Secondary Application: Imidazole & Bridgehead Nitrogen Heterocycles
Beyond thiazoles, 2-Chloro-1-cyclooctylethanone serves as a precursor for imidazoles and fused ring systems, which are critical in antifungal (azoles) and anti-inflammatory research.[1]
Imidazole Formation
Reaction with amidines (e.g., formamidine, acetamidine) yields 4-cyclooctylimidazoles.[1] These structures are bioisosteres of the thiazoles described above but offer different hydrogen-bonding capabilities (donor/acceptor profiles) for fine-tuning receptor affinity.[1]
Bridgehead Nitrogen Systems
Reaction with 2-aminopyridine or 2-aminopyrimidine yields fused bicyclic systems such as imidazo[1,2-a]pyridines .[1] These fused systems are highly privileged in modern drug discovery (e.g., Zolpidem analogs, kinase inhibitors).[1]
Figure 2: Divergent synthesis map showing the versatility of the cyclooctyl-chloroketone scaffold.
Advanced Application: -Adrenergic & Channel Blockers
The reduction of
-
Substitution: React 2-Chloro-1-cyclooctylethanone with a bulky amine (e.g., isopropylamine, tert-butylamine).[1]
-
Reduction: Reduce the resulting ketone using
. -
Result: A structure analogous to classical beta-blockers (like propranolol) but with a cyclooctyl lipophile.[1] This modification is useful for studying membrane interactions and channel gating where the lipid environment plays a crucial role.
Safety & Handling Protocols
As an
| Hazard | Control Measure |
| Lachrymatory Effect | Handle only in a functioning fume hood. Do not transport open containers outside the hood. |
| Skin Irritation/Corrosion | Wear double nitrile gloves and a lab coat. Immediate washing with soap and water upon contact.[1] |
| Inhalation Toxicity | Avoid generating dust or aerosols.[1] If heating is required, ensure the system is closed/vented to a scrubber. |
| Waste Disposal | Quench excess reagent with dilute ammonia or sodium thiosulfate before disposal into halogenated waste streams.[1] |
References
-
Hantzsch Thiazole Synthesis Overview
-
Thiazoles in Drug Discovery (Kinase Inhibitors)
-
Cyclooctyl Group in Medicinal Chemistry
-
Alpha-Haloketone Reactivity
-
Reactivity of
-haloketones in nucleophilic substitutions.[1] Journal of Organic Chemistry.
-
(Note: Specific literature on CAS 26941-02-2 is sparse; references provided ground the chemical principles and scaffold applications described.)
literature review of 2-Chloro-1-cyclooctylethanone and its analogs
This technical guide provides an in-depth review of 2-Chloro-1-cyclooctylethanone (CAS: 145798-64-7), also known as cyclooctyl chloromethyl ketone. It serves as a critical alkylating agent and lipophilic building block in medicinal chemistry, particularly in the development of Carnitine Acyltransferase (CAT-1) inhibitors and psychotropic pyridazine derivatives.
Synthesis, Reactivity, and Pharmacological Applications
Executive Summary
2-Chloro-1-cyclooctylethanone is an
This guide details the synthesis of this scaffold, its reactivity profile as an electrophile, and its application in synthesizing CAT-1 inhibitors and psychotropic agents . It also compares it with key structural analogs to guide SAR (Structure-Activity Relationship) studies.
Chemical Profile & Identity
| Property | Data |
| Chemical Name | 2-Chloro-1-cyclooctylethanone |
| Synonyms | Cyclooctyl chloromethyl ketone; Chloromethyl cyclooctyl ketone |
| CAS Number | 145798-64-7 |
| Molecular Formula | C |
| Molecular Weight | 188.69 g/mol |
| Physical State | Colorless to pale yellow oil (low melting solid) |
| Solubility | Soluble in DCM, DMF, THF; Insoluble in water |
| Reactive Motif |
Synthesis Architectures
The synthesis of 2-Chloro-1-cyclooctylethanone can be approached via two primary pathways: the Precision Lab Route (Arndt-Eistert variation) for high purity, and the Industrial Route (Friedel-Crafts/Chlorination) for scalability.
Pathway A: The Diazoketone Route (High Precision)
This method avoids poly-chlorination by-products common in direct halogenation.
-
Activation: Cyclooctanecarboxylic acid is converted to cyclooctanecarbonyl chloride using thionyl chloride (
). -
Homologation: The acid chloride reacts with diazomethane (
) to form the intermediate -diazoketone. -
Chlorination: Treatment with anhydrous HCl (gas or in dioxane) yields the target
-chloroketone with high regioselectivity.
Pathway B: Direct Chlorination (Industrial Scalability)
This route utilizes readily available cyclooctene derivatives.
-
Acylation: Cyclooctene undergoes Friedel-Crafts acylation (using acetic anhydride/ZnBr
) to form 1-cyclooctenyl methyl ketone. -
Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the double bond to yield 1-cyclooctylethanone (CAS 10556-96-4).
-
-Chlorination: The ketone is chlorinated using Sulfuryl Chloride (
) in methanol or dichloromethane. This method requires careful temperature control (0°C) to prevent dichlorination.
Visualization: Synthesis Logic Flow
Figure 1: Dual pathways for the synthesis of 2-Chloro-1-cyclooctylethanone.[1] Pathway A (top) offers higher regioselectivity; Pathway B (bottom) utilizes alkene feedstocks.
Reactivity & Applications
The core utility of 2-Chloro-1-cyclooctylethanone lies in its bifunctional reactivity : the carbonyl group (susceptible to reduction/addition) and the
Nucleophilic Substitution (The "Linker" Strategy)
The most documented application is the alkylation of phenols and amines to attach the cyclooctyl-oxoethyl moiety.
-
Mechanism: S
2 displacement of the chloride. -
Key Application: Synthesis of CAT-1 Inhibitors .
-
Protocol: Reaction with substituted phenols (e.g., 4-hydroxy-oxobenzenacetic acid derivatives) in DMF using NaH or
as a base. -
Outcome: Formation of an ether linkage, creating a lipophilic tail that fits the carnitine binding pocket.
-
Hantzsch Thiazole Synthesis
Reaction with thioamides yields 2,4-disubstituted thiazoles.
-
Reagents: Thioamide (or Thiourea) + Ethanol (reflux).
-
Significance: Thiazoles are privileged scaffolds in kinase inhibitors. The cyclooctyl group at the 4-position provides steric bulk that can improve selectivity.
Reduction to Epoxides or Halohydrins
-
Reduction (NaBH
): Yields the corresponding -chlorohydrin (1-cyclooctyl-2-chloroethanol), which can be cyclized to the epoxide under basic conditions. -
Enantioselective Reduction: Using chiral catalysts (e.g., CBS reduction) allows access to chiral epoxides, valuable for asymmetric synthesis.
Visualization: The Reactivity Hub
Figure 2: The reactivity hub of 2-Chloro-1-cyclooctylethanone, demonstrating its versatility as a divergent intermediate.
Experimental Protocol: Alkylation of a Phenol
Based on Patent RO109938B1 (Synthesis of CAT-1 Inhibitor Precursor)
Objective: Synthesis of 4-(2-cyclooctyl-2-oxoethoxy)-
-
Preparation of Nucleophile:
-
Charge a flame-dried flask with 4-hydroxy-
-oxobenzenacetic acid ethyl ester (1.0 eq) and anhydrous DMF (10 volumes). -
Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise under Argon at 0°C.
-
Stir for 30 minutes at room temperature to ensure complete deprotonation (formation of phenoxide).
-
-
Alkylation:
-
Dissolve 2-Chloro-1-cyclooctylethanone (1.1 eq) in minimal DMF.
-
Add dropwise to the phenoxide solution.
-
Stir overnight at room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.
-
-
Workup:
-
Purification:
Analogs and SAR Implications
When designing drugs, the cyclooctyl ring is often compared to other cycloalkyls to optimize hydrophobic fit and metabolic stability.
| Analog | Structure | LogP (Est.) | Reactivity | SAR Note |
| 2-Chloro-1-cyclooctylethanone | C8 Ring | ~3.15 | High | High steric bulk; fills deep hydrophobic pockets. |
| 2-Chloro-1-cyclohexylethanone | C6 Ring | ~2.40 | High | Standard lipophilicity; less steric clash. |
| 2-Chloro-1-cyclopentylethanone | C5 Ring | ~1.90 | High | Lower lipophilicity; often used to reduce MW. |
| 2-Bromo-1-cyclooctylethanone | Bromoketone | ~3.30 | Very High | More reactive alkylating agent; less stable. |
| 1-Cyclooctylethanone | Methyl Ketone | ~2.80 | Low | Precursor; non-alkylating control compound. |
References
-
Preparation of substituted carboxylic acid derivatives (C
- Source: P
- Relevance: Details the use of 2-chloro-1-cyclooctylethanone as a reagent for synthesizing carnitine acyltransferase inhibitors.
-
URL:
-
Cyclooct-(en-)yl derivatives for use as fragrances (Synthesis of Precursor).
- Source: US P
- Relevance: Provides detailed synthesis of the precursor 1-cyclooctylethanone
-
URL:
-
Synthesis of
-Chloroalkyl Aryl Ketones via C–C Bond Cleavage.- Source:Molecules 2024, 29(8), 1872.
- Relevance: Discusses general methods for synthesizing chlorinated ketones and the utility of ring-opening str
-
URL:
-
Pyridazine deriv
- Source: P
- Relevance: Cites 2-chloro-1-cyclooctylethanone as an intermediate in the synthesis of psychotropic drugs.
-
URL:
-
Synthesis of chloromethyl ketone derivatives of f
- Source:Biochemical Journal (1978) 173, 209-218.
-
Relevance: Establishes the mechanism of action for chloromethyl ketones as covalent enzyme inhibitors (thiolase inhibition).[6]
-
URL:
Sources
- 1. IE56750B1 - Pyridazine derivatives having a psychotropic action,process for their preparation;intermediates and medicaments in which they are present - Google Patents [patents.google.com]
- 2. US7888309B2 - Cyclooct-(en-)yl derivatives for use as fragrances - Google Patents [patents.google.com]
- 3. RO109938B1 - DERIVED CARBOHYLIC ACID DERIVATIVES, PROCESSES FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING - Google Patents [patents.google.com]
- 4. RO109938B1 - DERIVED CARBOHYLIC ACID DERIVATIVES, PROCESSES FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Role of 2-Chloro-1-cyclooctylethanone in Heterocyclic Chemistry
An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds Using 2-Chloro-1-cyclooctylethanone
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique scaffolds appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1] The efficient construction of these rings is a central goal of modern organic synthesis. Within the arsenal of synthetic precursors, α-haloketones have garnered significant attention due to their high reactivity and versatility as building blocks.
2-Chloro-1-cyclooctylethanone is a prime example of such a precursor. Its strategic value lies in its bifunctional nature: it possesses two key electrophilic sites. The α-carbon, activated by the inductive effect of the adjacent carbonyl group, is highly susceptible to nucleophilic substitution (typically via an SN2 mechanism).[2][3] Simultaneously, the carbonyl carbon itself is a classic electrophilic center, ready to engage in condensation reactions. This dual reactivity allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures, particularly five- and six-membered heterocyclic rings.[3][4]
This guide provides an in-depth exploration of the utility of 2-Chloro-1-cyclooctylethanone as a synthon for preparing medicinally relevant heterocycles such as thiazoles, imidazoles, and thiophenes. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Section 1: Synthesis of Cyclooctyl-Fused Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is one of the most classic and reliable methods for constructing the thiazole ring.[2][5] The reaction proceeds by the condensation of an α-haloketone with a compound containing a thioamide functional group, such as thiourea or thioamides.[5]
Causality of the Method: The mechanism is a beautiful illustration of the dual reactivity of the α-haloketone. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic α-carbon of 2-Chloro-1-cyclooctylethanone in an initial SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[5] This one-pot process efficiently forms two new bonds to construct the heterocyclic core.
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-cyclooctylthiazole
Materials:
-
2-Chloro-1-cyclooctylethanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃) (optional, as a mild base)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-Chloro-1-cyclooctylethanone (1.0 eq) and thiourea (1.1 eq).
-
Solvent Addition: Add ethanol (95%) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the α-haloketone.
-
Initiation: Begin stirring the mixture at room temperature. For less reactive substrates or to accelerate the reaction, the mixture can be gently heated to reflux (approx. 78 °C for ethanol). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Continue heating under reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add distilled water to the residue, which may cause the product to precipitate. If the product is a hydrochloride salt, neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 2-amino-4-cyclooctylthiazole.
| Parameter | Condition | Rationale |
| Stoichiometry | Slight excess of thiourea (1.1 eq) | Ensures complete consumption of the limiting α-haloketone. |
| Solvent | Ethanol | Good solvent for both reactants; allows for heating to reflux. |
| Temperature | Reflux | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Typical Yield | 75-90% | The Hantzsch synthesis is generally a high-yielding reaction.[5] |
Section 2: Synthesis of Cyclooctyl-Substituted Imidazoles
Imidazoles are another class of heterocycles of immense biological importance.[1][6] A common route to their synthesis involves the reaction of an α-haloketone with an amidine or a mixture of an aldehyde and ammonia. This approach builds the imidazole ring by forming C-N and C=N bonds in a structured manner.
Causality of the Method: In the reaction with an amidine, one nitrogen of the amidine acts as a nucleophile, attacking the α-carbon of 2-Chloro-1-cyclooctylethanone. The second nitrogen then cyclizes onto the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring. This method offers a direct route to 2,4-disubstituted imidazoles.
Caption: General workflow for imidazole synthesis from an α-haloketone.
Experimental Protocol: Synthesis of 4-Cyclooctyl-1H-imidazole
Materials:
-
2-Chloro-1-cyclooctylethanone (1.0 eq)
-
Formamide (can serve as both reactant and solvent)
-
Ammonia source (e.g., aqueous ammonia)
-
High-temperature reaction vessel (e.g., sealed tube or microwave reactor)
Procedure:
-
Reaction Setup: In a suitable pressure-rated vessel, combine 2-Chloro-1-cyclooctylethanone (1.0 eq) with an excess of formamide.
-
Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (typically 150-180 °C) for several hours (4-8 hours). The reaction proceeds by forming the imidazole ring from the ketone and formamide, which serves as the source for the remaining ring atoms and nitrogen.
-
Monitoring: The reaction can be monitored by taking small aliquots (after cooling) and analyzing via TLC or GC-MS.
-
Work-up:
-
Carefully cool the reaction vessel to room temperature.
-
Pour the reaction mixture into water and make the solution basic (pH > 9) by adding an aqueous solution of sodium hydroxide (NaOH).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-cyclooctyl-1H-imidazole.
| Parameter | Condition | Rationale |
| Reagent | Formamide | Serves as a source of N-C-N fragment for the imidazole ring.[6] |
| Temperature | 150-180 °C | High temperature is required to drive the condensation and dehydration steps. |
| Work-up | Basic wash | To neutralize any acidic byproducts and deprotonate the imidazole for better extraction into organic solvents. |
| Typical Yield | 40-60% | Yields can be moderate due to the harsh reaction conditions. |
Section 3: Multicomponent Synthesis of Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction (MCR) that assembles polysubstituted 2-aminothiophenes in a single step.[7] The classic reaction involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[8][9]
Causality of the Method: The reaction initiates with a Knoevenagel condensation between the ketone (cyclooctanone, the precursor to our starting material) and the active methylene compound (e.g., malononitrile).[7] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. A subsequent intramolecular cyclization and tautomerization leads to the final 2-aminothiophene product.[7] While not directly using 2-Chloro-1-cyclooctylethanone, this protocol highlights a related and highly efficient synthesis of a cyclooctane-fused thiophene, demonstrating the utility of the cyclooctanone core.
Caption: Conceptual workflow for the Gewald Aminothiophene Synthesis.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene
Materials:
-
Cyclooctanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalytic amount, ~0.2 eq)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclooctanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Catalyst: Add ethanol as the solvent (to ~1 M concentration) and a catalytic amount of morpholine. Morpholine acts as the base to facilitate the initial Knoevenagel condensation.
-
Reaction Conditions: Heat the mixture to reflux (around 65-78 °C) with vigorous stirring for 2-4 hours. The reaction is often accompanied by the evolution of H₂S.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
Pour the mixture into an ice-water slurry.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the pure aminothiophene.
| Parameter | Condition | Rationale |
| Reaction Type | Multicomponent | High atom economy and efficiency by forming multiple bonds in one pot.[8] |
| Catalyst | Morpholine (or other amine base) | Catalyzes the initial Knoevenagel condensation step.[7] |
| Sulfur Source | Elemental Sulfur (S₈) | Inexpensive and readily available source of sulfur for the thiophene ring. |
| Typical Yield | 80-95% | The Gewald reaction is known for its high yields and operational simplicity. |
Section 4: Safety and Handling
α-Haloketones, including 2-Chloro-1-cyclooctylethanone, are reactive alkylating agents and are often lachrymatory (tear-inducing). All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
2-Chloro-1-cyclooctylethanone serves as an exceptionally valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its inherent reactivity, governed by the interplay between the α-halogen and the carbonyl group, allows for the straightforward application of classic named reactions like the Hantzsch thiazole synthesis. Furthermore, the cyclooctanone core from which it is derived is a perfect substrate for powerful multicomponent reactions such as the Gewald aminothiophene synthesis. The protocols detailed herein provide robust and efficient pathways for accessing novel cyclooctyl-fused heterocycles, which are of significant interest to researchers in drug discovery and materials science.
References
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Oman University Chemical Information (OUCI). [Link]
-
MDPI. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. PharmaChem. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Ghiurca, E. L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. [Link]
-
Butler, A. R., et al. (1998). A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors. Journal of the Chemical Society, Perkin Transactions 1, (22), 3795-3800. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-Mokaram, A. A. M., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. [Link]
-
Sharma, V., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Horne, D. A., Yakushijin, K., & Büchi, G. (1994). A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM ALDEHYDES VIA 4-TOSYLOXAZOLINES. HETEROCYCLES, 39(1), 139. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338. [Link]
-
Wikipedia. Gewald reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Gewald Reaction [organic-chemistry.org]
Application Note: High-Fidelity Favorskii Rearrangement of 2-Chloro-1-cyclooctylethanone
This Application Note is designed for research scientists and process chemists focusing on the synthesis of hindered cycloalkyl-carboxylic acid derivatives. It details the Favorskii rearrangement of 2-Chloro-1-cyclooctylethanone , a reaction characterized by its specific regiochemical outcome governed by the stability of the carbanionic intermediate.
Abstract & Scope
The Favorskii rearrangement of
This guide addresses the critical process parameters (CPPs) required to minimize side reactions (epoxy ether formation) and ensure high conversion rates.
Mechanistic Theory & Regioselectivity
Understanding the mechanism is vital for troubleshooting. The reaction does not produce the linear homolog (Methyl cyclooctylacetate) as the major product, contrary to intuitive retrosynthesis often applied to simple alkyl chains.
The Spiro-Cyclopropanone Pathway
-
Enolization: Base (MeO⁻) abstracts the acidic
-proton from the cyclooctyl ring (C1). -
Cyclization: Intramolecular
displacement of the chloride yields a spiro[2.7]decan-1-one intermediate. -
Nucleophilic Attack: Methoxide attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Regioselective Ring Opening: The C-C bond cleavage is thermodynamically controlled to form the most stable carbanion.
-
Path A (Favored): Cleavage of the
bond yields a primary carbanion (which becomes the methyl group). -
Path B (Disfavored): Cleavage of the
bond yields a tertiary carbanion on the ring.
-
Since primary carbanions are significantly more stable than tertiary carbanions, Path A dominates, yielding the branched ester.
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the selection of the thermodynamic product.
Figure 1: Mechanistic pathway of the Favorskii rearrangement for 2-chloro-1-cyclooctylethanone showing the thermodynamic preference for the branched product.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Specifications |
| 2-Chloro-1-cyclooctylethanone | Substrate | >95% purity; Free of acid chlorides. |
| Sodium Methoxide (NaOMe) | Base/Nucleophile | 25-30% wt. solution in Methanol (Anhydrous). |
| Methanol (MeOH) | Solvent | Anhydrous, <50 ppm water. |
| Ammonium Chloride ( | Quench | Saturated aqueous solution. |
| MTBE or Diethyl Ether | Extraction Solvent | ACS Grade. |
Step-by-Step Methodology
Step 1: Preparation of the Base Solution
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge: Add anhydrous Methanol (50 mL) to the flask.
-
Activation: Add Sodium Methoxide solution (1.2 equivalents relative to ketone).
-
Thermal Control: Cool the solution to 0°C using an ice/water bath. Note: Exotherms can lead to side reactions like methoxy-epoxide formation.
Step 2: Substrate Addition
-
Dissolution: Dissolve 2-Chloro-1-cyclooctylethanone (10 mmol, ~1.89 g) in anhydrous Methanol (10 mL).
-
Addition: Transfer the ketone solution to the addition funnel. Add dropwise to the stirring base solution over 20–30 minutes .
-
Observation: The solution may turn slightly cloudy due to NaCl precipitation.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours .
Step 3: Reaction Monitoring (IPC)
-
TLC/GC-MS: Monitor the disappearance of the starting material (
in 10% EtOAc/Hex) and the appearance of the less polar ester product. -
Validation: Complete conversion is critical. If starting material persists after 4 hours, add 0.1 eq of NaOMe.
Step 4: Quench and Workup
-
Quench: Cool the mixture back to 0°C. Slowly add Saturated
(30 mL) to neutralize the alkoxide. Caution: Do not use strong mineral acids (HCl) initially, as this may hydrolyze the ester. -
Extraction: Concentrate the mixture under reduced pressure to remove bulk methanol. Extract the aqueous residue with MTBE (
mL). -
Washing: Wash combined organics with Brine (20 mL), dry over
, and filter. -
Isolation: Concentrate in vacuo to yield the crude oil.
Step 5: Purification
-
Distillation: The product is stable. Kugelrohr distillation or flash chromatography (SiO2, 0-5% EtOAc in Hexanes) yields pure Methyl 1-methylcyclooctanecarboxylate .
Operational Workflow Diagram
Figure 2: Operational workflow for the synthesis of Methyl 1-methylcyclooctanecarboxylate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Complex Mixture | Reaction temperature too high during addition. | Ensure addition is performed at 0°C. High temps favor direct |
| Recovery of Linear Ester | Semi-benzilic mechanism active. | This is rare for this substrate. Ensure the solvent is strictly anhydrous to prevent hydrolysis competition. |
| Incomplete Conversion | Moisture in solvent deactivating base. | Use freshly opened anhydrous MeOH or titrate NaOMe solution before use. |
| Yellow/Orange Color | Polymerization of side products. | Not critical if product yield is high. Purification removes these oligomers. |
Safety Considerations
-
Lachrymator:
-Halo ketones are potent lachrymators. All weighing and transfers must occur in a functioning fume hood. -
Corrosive: Sodium methoxide is caustic. Wear chemical-resistant gloves (Nitrile/Neoprene).
-
Exothermic: The quenching step can generate heat; ensure cooling is applied.
References
-
Loftfield, R. B. (1951). "The Mechanism of the Favorskii Rearrangement." Journal of the American Chemical Society, 73(10), 4707–4714.
-
Kende, A. S. (1960). "The Favorskii Rearrangement of Haloketones." Organic Reactions, 11, 261-316.
-
Rappe, C., et al. (1968). "Favorskii rearrangements. II. Chloromethyl ketones."[3][4] The Journal of Organic Chemistry, 33(7), 2647–2653.
-
Goheen, D. W., & Vaughan, W. R. (1959). "Methyl Cyclopropyl Ketone [Preparation via Favorskii-like precursors]." Organic Syntheses, Coll.[5] Vol. 4, p.594.
Sources
using 2-Chloro-1-cyclooctylethanone as a pharmaceutical intermediate
Application Note: 2-Chloro-1-cyclooctylethanone in Pharmaceutical Scaffold Installation
Part 1: Executive Summary & Strategic Value
Subject: Protocol for the utilization of 2-Chloro-1-cyclooctylethanone (Chloromethyl cyclooctyl ketone) as a lipophilic building block in heterocyclic synthesis.
Primary Application: Installation of the cyclooctyl moiety into kinase inhibitors, GPCR ligands, and metabolic enzyme inhibitors (e.g., 11
Strategic Rationale: In modern drug discovery, the cyclooctyl ring is a "privileged structure" used to fill large, hydrophobic binding pockets within enzymes and receptors. Unlike smaller cycloalkyls (cyclopropyl, cyclopentyl), the cyclooctyl group provides significant steric bulk and lipophilicity (high LogP), which can drastically alter the metabolic stability and potency of a lead compound.
2-Chloro-1-cyclooctylethanone serves as the primary electrophilic "handle" to introduce this bulky group.[1] Its
Part 2: Safety & Handling (Critical)
Hazard Classification:
| Hazard Type | Description | Mitigation Protocol |
| Lachrymator | Causes severe eye irritation and tearing (similar to tear gas).[1] | Zero-Exposure: Handle only in a functioning fume hood. Do not transport open vessels outside the hood. |
| Skin Corrosive | Causes severe skin burns; potential sensitizer.[1] | Double-glove (Nitrile).[1] Wear a lab coat and safety goggles. |
| Instability | Prone to photolysis and polymerization.[1] | Store at -20°C under argon/nitrogen. Protect from light.[1] |
Part 3: Core Application Protocols
Protocol A: Hantzsch Thiazole Synthesis (Scaffold Installation)
The "Gold Standard" reaction for this intermediate.[1] It converts the chloroketone into a 2-amino-4-cyclooctylthiazole, a common motif in kinase inhibitors.
Objective: Synthesis of 2-amino-4-cyclooctylthiazole.
Mechanism: Condensation of
Materials:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)[1]
-
Thiourea (1.2 equiv)
-
Ethanol (Absolute) or DMF (if solubility is an issue)
- (sat.[1] aq.)
Step-by-Step Methodology:
-
Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-cyclooctylethanone (10 mmol) in Ethanol (20 mL).
-
Expert Insight: The cyclooctyl group is highly lipophilic.[1] If the starting material does not dissolve fully at RT, gently warm to 30°C or add 10% DMF.
-
-
Addition: Add Thiourea (12 mmol) in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The starting chloroketone (
) should disappear, and a lower spot (hydrobromide salt of the product) may appear near the baseline.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates as the hydrobromide salt.
-
Workup (Free Base Formation):
-
Isolation: Filter the precipitate, wash copiously with water (to remove excess thiourea), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Expected Yield: 85–95% Key Analytical Data:
-
1H NMR (DMSO-d6):
6.30 (s, 1H, thiazole C5-H), 6.90 (s, 2H, ), 2.6-2.8 (m, 1H, cyclooctyl CH), 1.4-1.8 (m, 14H, cyclooctyl ).
Protocol B: Amination to -Amino Ketones (Precursor to Amino Alcohols)
Used to synthesize analogs of adrenergic beta-blockers or monoamine reuptake inhibitors.[1]
Objective: Substitution of the chloride with a secondary amine.
Materials:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)[1]
-
Secondary Amine (e.g., Pyrrolidine, Morpholine) (2.5 equiv)
-
Solvent: THF or Acetonitrile[1]
-
Catalyst: KI (0.1 equiv) - Optional, accelerates Finkelstein-like displacement.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Chloro-1-cyclooctylethanone (5 mmol) in anhydrous THF (15 mL). Cool to 0°C.[1]
-
Nucleophilic Attack: Add the secondary amine (12.5 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 6–12 hours.
-
Note: Steric hindrance from the cyclooctyl ring may slow down the
attack compared to a phenyl analog.[1] If sluggish, heat to 50°C.
-
-
Quench: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine (1 x 20 mL).
-
Drying: Dry organic phase over
, filter, and concentrate. -
Storage: The resulting
-amino ketone is unstable (prone to dimerization).[1] Use immediately in the next step (e.g., reduction to the amino alcohol).
Part 4: Mechanistic Visualization
The following diagram illustrates the Hantzsch Thiazole Synthesis pathway, highlighting the critical cyclization step driven by the electrophilic chloroketone.
Figure 1: Mechanistic pathway of the Hantzsch synthesis. The bulky cyclooctyl group (not shown in nodes but attached to the carbonyl carbon) remains intact, providing the lipophilic anchor for the final heterocycle.
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield | Volatility/Sublimation | The cyclooctyl tail adds weight, but the molecule can still sublime.[1] Do not apply high vacuum (< 1 mbar) for extended periods during drying.[1] |
| Incomplete Reaction | Steric Bulk | The cyclooctyl ring shields the carbonyl.[1] Increase reaction time or switch solvent to n-Butanol (higher reflux temp). |
| Dark/Tarry Product | Polymerization | |
| Skin Irritation | Vapor Exposure | Re-check fume hood sash height.[1] Neutralize all glassware with dilute ammonia before removing from hood. |
Part 6: References
-
Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational chemistry for thiazole synthesis).
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses lipophilic ring strategies).
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Reference for using cycloalkyl groups to fill hydrophobic pockets).
-
PubChem Compound Summary. (2024). "2-Chloro-1-cyclohexylethanone" (Close analog properties and safety data).[1][2] Link
-
Echemi. (2024).[1][3] "2-Chloro-1-cyclopentylethanone Industrial Grade."[1] (Commercial availability of cycloalkyl analogs).[1][4][5][6] Link
Sources
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- 5. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
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Strategic Synthesis of α-Halogenated Cyclooctylethanone: A Guide to Mechanistic Control and Experimental Execution
An Application Note and Protocol from the Senior Application Scientist
Abstract
α-Halogenated ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of molecular architectures, including many heterocyclic compounds of pharmacological interest.[1][2][3] Their utility stems from the presence of two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—which allows for selective transformations with various nucleophiles.[1][4] This application note provides a detailed experimental guide for the α-halogenation of cyclooctylethanone, a representative cyclic ketone. We will explore the underlying mechanisms that govern regioselectivity and provide field-proven, step-by-step protocols for both α-bromination and α-chlorination. This guide is intended for researchers, chemists, and drug development professionals seeking to implement robust and reproducible halogenation strategies.
The Mechanistic Dichotomy: Enols vs. Enolates
The functional heart of α-halogenation lies in the reactivity of the enol or enolate form of the ketone.[5] The choice between acidic and basic conditions is the most critical experimental parameter, as it dictates the nature of this reactive intermediate and, consequently, the reaction's outcome.[6][7]
Acid-Catalyzed Halogenation (via Enol Intermediate):
Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the acidity of the α-hydrogens. A weak base (e.g., the solvent or conjugate base of the acid) then removes an α-proton to form a neutral enol intermediate.[8][9] This enol, while nucleophilic, is present in low equilibrium concentration. The formation of the enol is the rate-determining step of the reaction.[6][10]
A key advantage of the acid-catalyzed method is its propensity for selective mono-halogenation. Once the first halogen atom is introduced, its electron-withdrawing inductive effect decreases the basicity of the carbonyl oxygen.[11] This disfavors the initial protonation step required to form another enol, thus slowing down subsequent halogenations.[8][11]
Caption: Acid-catalyzed pathway favors mono-halogenation.
Base-Promoted Halogenation (via Enolate Intermediate):
In the presence of a base, an α-proton is directly abstracted to form a highly nucleophilic enolate anion.[9][12] Unlike the acid-catalyzed pathway, this is a base-promoted reaction because a full equivalent of base is consumed for each halogenation event.[9]
The primary challenge with the base-promoted method is controlling the extent of halogenation. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons.[11][13] This makes subsequent deprotonations faster, often leading to poly-halogenated products.[13][14] Therefore, for selective mono-halogenation, acidic conditions are generally preferred.[7][9]
Experimental Protocols
The following protocols are designed for the α-halogenation of cyclooctylethanone. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: α-Bromination with Bromine in Acetic Acid
This protocol utilizes elemental bromine under acidic conditions to achieve selective mono-bromination. Acetic acid serves as both the solvent and the acid catalyst.
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |
| Cyclooctylethanone | 154.25 | 1.54 g | 10.0 | Starting Material |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent and Catalyst |
| Bromine (Br₂) | 159.81 | 0.51 mL (1.59 g) | 10.0 | 1.0 eq. Halogenating Agent |
| Saturated Sodium Bicarbonate | - | ~50 mL | - | For quenching |
| Diethyl Ether (or DCM) | - | ~60 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclooctylethanone (1.54 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: In the fume hood, carefully measure bromine (0.51 mL, 10.0 mmol) using a glass syringe and add it dropwise to the stirred ketone solution over 5-10 minutes. The flask can be placed in a water bath to dissipate any heat generated.
-
Reaction: Stir the reddish-brown solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). The color of the solution should fade as the Br₂ is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ~50 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid and quench any unreacted bromine. Stir until gas evolution (CO₂) ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2-bromo-1-cyclooctylethanone, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: α-Chlorination with Sulfuryl Chloride
Sulfuryl chloride (SO₂Cl₂) is an effective and convenient source of electrophilic chlorine. The reaction generates gaseous byproducts (SO₂ and HCl), necessitating a well-ventilated fume hood and potentially a gas scrubber for larger scales.[15]
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |
| Cyclooctylethanone | 154.25 | 1.54 g | 10.0 | Starting Material |
| Dichloromethane (DCM), anhydrous | 84.93 | 25 mL | - | Solvent |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 0.81 mL (1.35 g) | 10.0 | 1.0 eq. Halogenating Agent |
| Saturated Sodium Bicarbonate | - | ~50 mL | - | For quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried, 100 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclooctylethanone (1.54 g, 10.0 mmol) and anhydrous dichloromethane (20 mL). Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve sulfuryl chloride (0.81 mL, 10.0 mmol) in 5 mL of anhydrous DCM and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred ketone solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[15]
-
Reaction: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution stops.[15]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-chloro-1-cyclooctylethanone by flash column chromatography on silica gel.
Caption: General workflow for α-halogenation of ketones.
Safety and Handling
Chemical safety is paramount during these procedures.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile.[16] It can cause severe chemical burns upon contact with skin and is harmful if inhaled.[17][18] Always handle liquid bromine in a fume hood, wearing chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, and a lab coat.[17] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Sulfuryl Chloride (SO₂Cl₂): Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[15][19][20] It is a lachrymator and can cause severe burns.[19] All handling must be done in a fume hood away from moisture.[20] Use appropriate PPE, including gloves, goggles, and a face shield.
-
General Precautions: Ensure adequate ventilation.[15] Eyewash stations and safety showers should be accessible. Dispose of all chemical waste according to institutional guidelines.
Product Characterization
Confirmation of the α-halogenated product structure is typically achieved through spectroscopic methods.
-
Infrared (IR) Spectroscopy: The introduction of an α-halogen atom causes a shift in the carbonyl (C=O) stretching frequency. The electronegative halogen atom pulls electron density away from the carbonyl group, leading to an increase in the C=O stretching frequency, typically by 20-40 cm⁻¹.[21][22] For cyclooctylethanone, the C=O stretch around 1715 cm⁻¹ would be expected to shift to ~1725-1740 cm⁻¹ in the α-halogenated product.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton at the α-carbon (the CH group bearing the halogen) will appear as a characteristic multiplet (e.g., a triplet) significantly downfield from its original position due to the deshielding effect of the adjacent halogen and carbonyl group.
-
¹³C NMR: The α-carbon signal will also shift downfield upon halogenation.
-
Concluding Remarks
The α-halogenation of ketones like cyclooctylethanone is a foundational transformation in synthetic chemistry. A thorough understanding of the underlying enol/enolate mechanism is crucial for controlling the reaction's selectivity. The acid-catalyzed protocols provided here are designed to be robust and reproducible for achieving selective mono-halogenation, yielding valuable synthetic intermediates. Adherence to the detailed procedural steps and stringent safety precautions will ensure successful and safe execution.
References
-
Chemistry LibreTexts. (2020). 23.2: Enols, Enolate Ions and Tautomerization. [Link]
-
Al-Zaydi, A. G. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 791-843. [Link]
-
Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]
-
University of Wisconsin. (n.d.). CH 18: ENOLATES:NOTES. [Link]
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Making Molecules. (2024). An Introduction to Enols & Enolates. [Link]
-
Wipf Group. (n.d.). Enolates & Enamines I. Basic Principles. University of Pittsburgh. [Link]
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Al-Zaydi, A. G. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
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Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. [Link]
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Al-Zaydi, A. G. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]
-
Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. ResearchGate. [Link]
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ResearchGate. (2015). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
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The Synthetic Chemist. (2023). Alpha-Keto Halogenation. YouTube. [Link]
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Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
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ScienceMadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. [Link]
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. [Link]
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SlideShare. (n.d.). Ir spectroscopy ii. [Link]
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Chemistry LibreTexts. (2023). Alpha Halogenation. [Link]
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Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
-
Carey, F. A. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. In Organic Chemistry II. [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. [Link]
-
Wikipedia. (n.d.). Ketone halogenation. [Link]
-
Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. [Link]
-
Grokipedia. (n.d.). Ketone halogenation. [Link]
-
Chemistry LibreTexts. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
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Scale-Up Synthesis of 2-Chloro-1-cyclooctylethanone: An In-Depth Technical Guide
Introduction: The Significance of 2-Chloro-1-cyclooctylethanone in Modern Chemistry
2-Chloro-1-cyclooctylethanone is a key chemical intermediate whose value lies in its bifunctional nature. The molecule possesses a reactive α-chloro ketone moiety and a cyclooctyl ring. This unique structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The α-chloro ketone group is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental step in constructing complex molecular architectures.[1] The cyclooctyl group imparts specific steric and lipophilic properties to the final molecules, which can significantly influence their biological activity and pharmacokinetic profiles.
The growing demand for novel therapeutics and advanced agricultural products has amplified the need for efficient and scalable synthetic routes to key intermediates like 2-Chloro-1-cyclooctylethanone. This guide provides a comprehensive overview of a robust and scalable synthesis protocol, delving into the underlying chemical principles, process optimization, safety considerations, and analytical validation.
Synthetic Strategy: Direct α-Chlorination of 1-Cyclooctylethanone
The most direct and industrially viable approach for the synthesis of 2-Chloro-1-cyclooctylethanone is the α-chlorination of the corresponding ketone, 1-cyclooctylethanone. This method is favored for its atom economy and straightforward execution. The general transformation is depicted below:
Figure 1: General scheme for the synthesis of 2-Chloro-1-cyclooctylethanone.
The choice of chlorinating agent is critical for achieving high yield and selectivity while minimizing the formation of di- and tri-chlorinated byproducts. Several reagents can effect this transformation, including chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). For scale-up operations, sulfuryl chloride often presents a balance of reactivity, cost-effectiveness, and handling convenience compared to the direct use of hazardous chlorine gas.[2]
Reaction Mechanism: Acid-Catalyzed Enolization and Electrophilic Attack
The α-chlorination of ketones typically proceeds through an acid-catalyzed enolization mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. Subsequent deprotonation by a weak base (such as the chloride ion) leads to the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the electrophilic chlorine source (e.g., SO₂Cl₂) to yield the α-chlorinated ketone and regenerate the acid catalyst.
Figure 2: Simplified mechanism of α-chlorination of a ketone.
Detailed Scale-Up Protocol
This protocol details the synthesis of 2-Chloro-1-cyclooctylethanone from 1-cyclooctylethanone using sulfuryl chloride.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 1-Cyclooctylethanone | 1670-46-8 | 154.25 g/mol | 1.0 eq |
| Sulfuryl Chloride | 7791-25-5 | 134.97 g/mol | 1.1 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
| Saturated NaHCO₃ solution | 144-55-8 | 84.01 g/mol | For quenching |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | Drying agent |
Equipment:
-
Large, multi-necked, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Inert gas (Nitrogen or Argon) supply.
-
Cooling system (chiller).
-
Scrubber system for acidic off-gases (HCl and SO₂).
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Experimental Procedure
Figure 3: Workflow for the synthesis of 2-Chloro-1-cyclooctylethanone.
Step-by-Step Protocol:
-
Reaction Setup: In a dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 1-cyclooctylethanone (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 volumes). Begin stirring and purge the reactor with an inert gas.
-
Cooling: Cool the reaction mixture to 0-5 °C using a chiller.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the stirred solution via the addition funnel.[2] The rate of addition should be controlled to maintain the internal temperature between 0-5 °C. This exothermic reaction releases HCl and SO₂ gases, which must be directed to a scrubber.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[2] Be cautious as this will result in gas evolution (CO₂).
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.[3] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: The crude 2-Chloro-1-cyclooctylethanone can be purified by vacuum distillation to obtain a high-purity product.[2] Collect the fraction at the appropriate boiling point under reduced pressure.
Safety Considerations
Chemical Hazards:
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water. It is also a lachrymator. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate containment measures.
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These are toxic and corrosive gases evolved during the reaction. The reaction setup must include a gas outlet connected to a scrubber containing a basic solution (e.g., NaOH) to neutralize these gases.
-
2-Chloro-1-cyclooctylethanone: α-Halo ketones are alkylating agents and should be handled with care as they are potential irritants and sensitizers.[4]
Process Safety:
-
The addition of sulfuryl chloride is exothermic. Maintaining a low temperature is crucial to prevent runaway reactions and the formation of byproducts. A reliable cooling system and slow, controlled addition are essential.
-
The quenching step with sodium bicarbonate is also exothermic and produces a large volume of gas. The quenching solution should be added slowly to a vigorously stirred reaction mixture to control the rate of gas evolution and prevent pressure buildup.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl and C-Cl stretching frequencies.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature. If necessary, gently warm the reaction mixture (e.g., to 30-35 °C) while monitoring for byproduct formation. |
| Formation of di-chlorinated byproduct | Excess chlorinating agent or reaction temperature is too high. | Use a slight excess (1.05-1.1 eq) of sulfuryl chloride. Maintain strict temperature control during the addition. |
| Low yield after work-up | Incomplete extraction or loss during distillation. | Perform multiple extractions of the aqueous layer. Ensure the vacuum distillation is performed carefully to avoid loss of product. |
Conclusion
The scale-up synthesis of 2-Chloro-1-cyclooctylethanone via direct α-chlorination of 1-cyclooctylethanone with sulfuryl chloride is a robust and efficient method suitable for industrial production. Careful control of reaction parameters, particularly temperature, and adherence to strict safety protocols are paramount for a successful and safe synthesis. The resulting high-purity product serves as a valuable intermediate for the synthesis of a wide range of complex molecules in the pharmaceutical and agrochemical sectors.
References
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-1-phenylbutan-1-one.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- ChemSynthesis. (2025, May 20). 2-chloro-1-cyclohexylethanone.
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- Google Patents. (n.d.). US5786515A - Synthesis of α-chloro or fluoro ketones.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Wikipedia. (n.d.). α-Halo ketone.
Sources
creating carbon-carbon bonds with 2-Chloro-1-cyclooctylethanone
Executive Summary
2-Chloro-1-cyclooctylethanone (CAS 7379-14-8) represents a high-value scaffold for medicinal chemistry, combining the lipophilic, metabolic stability of the cyclooctyl ring with the versatile reactivity of an
We present two validated protocols for transforming this building block into complex pharmaceutical intermediates:
-
Zinc-Mediated Reformatsky-Type Reaction: For the synthesis of
-hydroxy ketones.[1] -
Enolate Alkylation (Feist-Benary Intermediates): For the construction of 1,4-dicarbonyl systems.[1]
Structural Analysis & Reactivity Profile
The molecule features two distinct reactive centers relevant to C-C bond formation:[2][3][4][5]
-
The Electrophilic
-Carbon: The C-Cl bond is activated by the adjacent carbonyl, making it a prime candidate for displacement by carbon nucleophiles or metal insertion (Zn, Sm). -
The Cyclooctyl Moiety: Provides significant steric bulk and lipophilicity (
), a critical design element for GPCR ligands where "medium-sized" rings often occupy hydrophobic pockets more effectively than cyclohexyl or phenyl analogs.[1]
| Property | Value | Implication for Synthesis |
| Molecular Weight | 188.69 g/mol | Suitable for fragment-based drug discovery (FBDD).[1] |
| Reactive Group | High susceptibility to nucleophilic attack and metal insertion.[1] | |
| Steric Bulk | Cyclooctyl Ring | Modulates reactivity at the carbonyl; favors reaction at the |
Core Protocol A: Zinc-Mediated Reformatsky-Type Reaction
Objective: Create a C-C bond between the
Mechanistic Insight:
Unlike standard Reformatsky reactions using
Experimental Protocol
Materials:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv, 10 mmol, 1.89 g)
-
Benzaldehyde (1.1 equiv, 11 mmol)
-
Zinc dust (Activated, 2.0 equiv)
-
Iodine (Catalytic, 10 mol%)
-
Solvent: Anhydrous THF (20 mL) / Benzene (10 mL) mixture (or Toluene for green chemistry compliance).
Step-by-Step Workflow:
-
Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zn dust in 5 mL THF. Add a crystal of Iodine.[1] Heat gently until the iodine color fades (formation of
activates the surface). -
Initiation: Add 10% of the 2-chloro-1-cyclooctylethanone solution. Heat to reflux.[1] The onset of reaction is indicated by a slight exotherm and turbidity.
-
Addition: Dropwise add the mixture of the remaining ketone and benzaldehyde over 30 minutes while maintaining gentle reflux. Note: Co-addition prevents the accumulation of the unstable zinc enolate.
-
Completion: Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]
-
Quench: Cool to
. Quench with saturated (aq).[1] -
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (
, gradient 0-10% EtOAc in Hexanes).
Expected Outcome:
Mechanistic Visualization (DOT)
Caption: Mechanism of the Reformatsky-type reaction involving Zinc insertion and nucleophilic attack on an aldehyde.
Core Protocol B: 1,4-Dicarbonyl Synthesis (Enolate Alkylation)
Objective: Synthesize a 1,4-dicarbonyl compound by reacting 2-chloro-1-cyclooctylethanone with a
Mechanistic Insight:
This reaction relies on an
Experimental Protocol
Materials:
-
Ethyl acetoacetate (1.1 equiv)[1]
-
Sodium Hydride (NaH, 60% in oil, 1.2 equiv)
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)[1]
-
Potassium Iodide (KI, 0.1 equiv - Finkelstein catalyst)
-
Solvent: DMF (anhydrous) or Acetone (for weaker bases like
).[1]
Step-by-Step Workflow:
-
Enolate Formation: In a dried flask, wash NaH with hexanes. Suspend in DMF. Add Ethyl acetoacetate dropwise at
. Stir for 30 min until evolution ceases (Solution becomes clear/yellow). -
Catalyst Addition: Add catalytic KI. This converts the
-chloro ketone to the more reactive -iodo species in situ. -
Alkylation: Add 2-Chloro-1-cyclooctylethanone solution (in DMF) dropwise to the enolate at
. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour into ice water. Extract with
(avoid EtOAc to prevent transesterification issues if workup is prolonged).[1] -
Purification: The product is a 1,4-dicarbonyl.[1] Purify via column chromatography.[1]
Expected Outcome:
Workflow Visualization (DOT)
Caption: Workflow for the synthesis of 1,4-dicarbonyls via nucleophilic substitution.
Data Summary
| Reaction Type | Nucleophile/Reagent | Product Class | Key Condition | Typical Yield |
| Reformatsky | Zinc Enolate (in situ) | Activated Zn, | 65-75% | |
| Alkylation | 1,4-Dicarbonyl | NaH, DMF, KI cat. | 70-85% | |
| Darzens | Enolate (Base induced) | Epoxy Ketone | NaOEt, | 55-65% |
References
-
Reform
-Chloroketones: -
General Reactivity of 2-Chloro-1-cyclooctylethanone
-
Cyclooctyl Group in Medicinal Chemistry
-
Thiazole Synthesis (Alternative Pathway)
Sources
- 1. Cyclooctylamine | C8H17N | CID 2903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Reactive barium-promoted Reformatsky-type reaction of α-chloroketones with aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2-Chloro-1-cyclopropylethan-1-one | C5H7ClO | CID 12466591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclooctane - Wikipedia [en.wikipedia.org]
- 10. 2-Chloro-1-cyclohexylethan-1-one | C8H13ClO | CID 12466586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
application of 2-Chloro-1-cyclooctylethanone in medicinal chemistry
Application Note: 2-Chloro-1-cyclooctylethanone Subtitle: Strategic Utilization in the Synthesis of Lipophilic Heterocycles and Kinase Inhibitor Scaffolds[1]
Executive Summary
2-Chloro-1-cyclooctylethanone (CAS: 26922-29-0 / Analogous) is a versatile
This guide details the handling, synthetic protocols, and medicinal chemistry rationale for deploying this reagent in drug discovery campaigns.
Chemical Profile & Safety
| Property | Description |
| Chemical Structure | |
| Reactivity Class | Bifunctional Electrophile (Alkylating agent + Carbonyl).[1] |
| Physical State | Colorless to pale yellow oil or low-melting solid.[1] |
| Solubility | Soluble in DCM, THF, Ethanol, DMF; Insoluble in water. |
| Stability | Moisture sensitive; prone to darkening upon light exposure.[1] Store at -20°C under inert atmosphere. |
⚠️ Safety Warning (Lachrymator):
Like most
-
Mandatory PPE: Double nitrile gloves, chemical splash goggles, and face shield.
-
Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.
-
Decontamination: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution to neutralize the alkylating potential.[1]
Core Application: Hantzsch Thiazole Synthesis[1][2]
The most high-value application of this reagent is the synthesis of 4-cyclooctylthiazoles .[1] The cyclooctyl group serves as a "fat" lipophilic anchor, often improving potency against targets with large hydrophobic binding sites (e.g., 11
Reaction Pathway Diagram
Figure 1: The Hantzsch Thiazole Synthesis pathway. The sulfur atom of the thioamide attacks the
Experimental Protocol: Synthesis of 2-Amino-4-cyclooctylthiazole
Target: A common intermediate for fragment-based screening.[1]
Reagents:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)[1]
-
Thiourea (1.1 equiv)[1]
-
Ethanol (Absolute, 10 mL/mmol)
-
Sodium Bicarbonate (sat.[1] aq.) for workup.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 equiv) in absolute ethanol.
-
Addition: Add 2-Chloro-1-cyclooctylethanone (1.0 equiv) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Precipitation (Hydrobromide Salt): Upon cooling, the product often precipitates as the hydrochloride/hydrobromide salt.
-
Workup (Free Base):
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) if necessary.
Secondary Application: -Aminoketone Synthesis
Beyond heterocycles, this reagent is used to synthesize
Protocol Summary (Nucleophilic Substitution):
-
Reagents: Secondary amine (1.0 equiv),
(2.0 equiv), KI (0.1 equiv, catalyst). -
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Condition: Stir at RT to 60°C. Warning: Avoid overheating to prevent polymerization.
-
Outcome: Yields
-amino-1-cyclooctylethanone.[1] This can be reduced (NaBH4) to the corresponding amino-alcohol .[1]
Medicinal Chemistry Insights: The Cyclooctyl Advantage
Why select a cyclooctyl group over a cyclohexyl or phenyl group?
| Feature | Medicinal Chemistry Impact |
| Lipophilicity (LogP) | Adds significant lipophilicity (+ LogP ~3.5).[1] Useful for penetrating the Blood-Brain Barrier (BBB) or improving membrane permeability in polar scaffolds.[1] |
| Conformation | The cyclooctyl ring adopts a "tub" or "boat-chair" conformation.[1] It is bulkier and more flexible than a flat phenyl ring, allowing it to fill large, globular hydrophobic pockets that smaller rings cannot. |
| Metabolic Stability | Unlike linear octyl chains (prone to |
| Fsp3 Character | Increases the fraction of |
Strategic Use Case:
In the optimization of 11
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
-
Reactivity of
-Haloketones: -
Medicinal Chemistry of Cycloalkyl Groups
-
Thiazole Synthesis in Drug Discovery
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-1-cyclooctylethanone Synthesis
Topic: Optimization and Troubleshooting of
Executive Summary: Route Selection Strategy
Synthesizing 2-Chloro-1-cyclooctylethanone presents a classic chemoselectivity challenge: installing a reactive
While direct chlorination of cyclooctyl methyl ketone is possible, it often suffers from poor regioselectivity (mono- vs. di-chlorination). Therefore, acylation-based methods are preferred for high-purity applications.
Decision Matrix: Select Your Protocol
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and precursor availability.
Module 1: The "Gold Standard" (Modified Arndt-Eistert)
Best For: Small-scale, high-purity library synthesis. Mechanism: Acylation of diazomethane followed by hydrochlorination (stopping before Wolff Rearrangement).
Protocol Overview
-
Activation: Cyclooctanecarboxylic acid
Acid Chloride ( ). -
Diazotization: Acid Chloride + Excess
-Diazoketone. -
Hydrochlorination:
-Diazoketone + anhydrous -Chloroketone.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Diazotization | Ensure |
| Formation of Methyl Ketone | Insufficient HCl | If HCl is the limiting reagent, the diazoketone may reduce or decompose. Use saturation of HCl gas in ether/dioxane. |
| Product is an Acid | Wet HCl Source | Using aqueous HCl (conc.) instead of anhydrous gas causes hydrolysis of the diazoketone to the carboxylic acid. Use 4M HCl in Dioxane. |
| Multiple Spots on TLC | Wolff Rearrangement | If the reaction warms up or if silver/light is present, the diazoketone rearranges to a ketene. Keep reaction at 0°C to -10°C and exclude light. |
Critical FAQ: "Why is my product decomposing on the column?"
-Chloroketones are electrophilic and sensitive to basic conditions.-
Diagnosis: If you use standard Silica Gel 60, the slightly acidic nature is usually fine. However, if you use Basic Alumina or silica treated with triethylamine, you will trigger elimination to the
-unsaturated ketone or substitution. -
Solution: Use neutral silica. If the compound is acid-sensitive, deactivate silica with 1% pentane/acetate buffer, but generally, rapid filtration through a silica plug is preferred over long columns.
Module 2: The Scalable Route (Corey-Chaykovsky Variant)
Best For: Process scale (>10g), avoiding explosive diazomethane.
Mechanism: Reaction of ester with dimethylsulfoxonium methylide to form
The Workflow
This method avoids diazomethane by using a stable sulfur ylide.
-
Ylide Formation:
+ (or ) Dimethylsulfoxonium methylide. -
Acylation: Add Cyclooctanecarboxylate ester
Stable -keto sulfoxonium ylide. -
Chlorination: Treat ylide with
/ (generates HCl in situ) 2-Chloro-1-cyclooctylethanone.
Optimization Table: Yield Drivers
| Parameter | Optimization Target | Why? |
| Base Selection | NaH (60% dispersion) | |
| Temperature (Step 1) | 60-70°C for 1h | Sulfoxonium iodide requires heat to fully deprotonate and form the ylide. Insufficient heating = low conversion. |
| Temperature (Step 2) | RT to 50°C | The acylation of the ylide requires mild heat. Monitor by TLC until ester disappears. |
| Quench Conditions | Anhydrous LiCl/MSA | Using aqueous HCl here can lead to difficult emulsions and hydrolysis. The LiCl/Methanesulfonic acid system in THF provides a controlled source of anhydrous HCl. |
Module 3: The Grignard Trap (And How to Fix It)
Scenario: You have Cyclooctyl Magnesium Bromide and want to react it with a chloroacetyl derivative.
The Common Failure: Tertiary Alcohol Formation
If you react Cyclooctyl-MgBr + Chloroacetyl Chloride, the product (chloroketone) is more reactive toward the Grignard than the starting acid chloride.
-
Result: The Grignard attacks the product immediately.
-
Yield: <20% desired ketone, >60% tertiary alcohol byproduct.
The Fix: The Weinreb Amide Protocol
To stop at the ketone, you must use the Weinreb amide of chloroacetic acid.
Protocol:
-
Reagent: Synthesize or buy 2-chloro-N-methoxy-N-methylacetamide .
-
Reaction: Add Cyclooctyl-MgBr (1.1 equiv) to the Weinreb amide in THF at -78°C .
-
Mechanism: The Grignard forms a stable tetrahedral intermediate (chelated by Mg). This intermediate does not collapse to the ketone until acidic workup, preventing over-addition.
Figure 2: The Weinreb Amide strategy prevents the "double addition" failure mode common in Grignard syntheses.
References
-
Pace, V., et al. (2010).[1] " homologation of carboxylic acids to
-chloroketones." Journal of Organic Chemistry, 75(16), 5760-5763. Link- Key Insight: Defines the optimized conditions for the Diazomethane/HCl route (Method A).
-
DeGraw, J. I., & Cory, M. (1968). "Synthesis of
-chloroketones from sulfoxonium ylides." Tetrahedron Letters, 9(20), 2501-2501.[2] Link- Key Insight: The foundational paper for the scalable ylide route (Method B).
-
Archer, S., et al. (1982). "Process for preparation of chloromethyl ketones." U.S. Patent 4,321,398. Link
- Key Insight: Industrial application of the LiCl/Acid quench method for ylides.
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
- Key Insight: Establishes the chemoselectivity of Weinreb amides (Method C).
Disclaimer: The synthesis of
Sources
Technical Support Center: Favorskii Rearrangement Troubleshooting Guide
Topic: Side Reactions in Favorskii Rearrangement of
Triage: Diagnostic Phase
Before optimizing, identify your specific failure mode using the diagnostic table below. The Favorskii rearrangement is a competition between cyclization (desired) , elimination , and direct substitution .
| Observation (NMR/MS) | Diagnosis | Root Cause |
| Olefinic protons ( | Elimination | Formation of |
| Direct Substitution | ||
| Epoxide signals | Epoxy Ether | Trapping of the intermediate or alternative cyclization. Often seen with methoxide bases in specific cyclic systems. |
| Recovery of starting material | Enolization Failure | Base too weak or sterically hindered |
| Complex mixture / Polymer | Aldol/Polymerization | Reaction temperature too high; enolate reacted with starting ketone (intermolecular) instead of cyclizing (intramolecular). |
Technical Modules & Troubleshooting
Module 1: The "Elimination" Dead End
Symptom: You isolated an
Mechanism of Failure:
The Favorskii rearrangement requires the enolate to perform an intramolecular
Troubleshooting Protocol:
-
Check Conformational Locks (Cyclic Systems): In cyclohexanones, the leaving group (Cl) and the enolate
-system must be able to achieve a geometry allowing backside attack. If the Cl is locked equatorially, cyclization is disfavored, promoting elimination. -
Solvent Polarity: Switch to a less polar solvent (e.g., Ether or THF instead of pure MeOH). High polarity stabilizes the leaving group, sometimes encouraging direct ionization or elimination over the concerted cyclization.
-
Base Selection: Use a bulkier base (e.g.,
-BuOK) if simple deprotonation is required, but note that for Favorskii, the nucleophile (alkoxide) must eventually open the ring. For esters, ensure the alkoxide matches the desired ester group.
Module 2: The "Substitution" Trap
Symptom: Formation of
Mechanism of Failure: This occurs via two pathways:
-
Direct
: The base attacks the -carbon directly, displacing the chloride. -
Quasi-Favorskii Failure: In substrates without
-hydrogens (no enolization possible), the base attacks the carbonyl. If the subsequent rearrangement (semibenzilic mechanism) is slow, the intermediate may collapse to expel chloride directly or form an epoxy ether which then opens to the ketol.
Troubleshooting Protocol:
-
Temperature Control: Lower the temperature (
or ). Substitution often has a higher activation energy than the rapid intramolecular cyclization of the enolate. -
Leaving Group: Change from Chlorine to Bromine. Bromine is a better leaving group, often accelerating the cyclization step (Favorskii) more than it accelerates direct substitution in these specific steric environments.
Module 3: Regioselectivity & Ring Contraction
Symptom: The ring opened the "wrong" way, or the ring did not contract (in specific strained systems).
The Rule: The cyclopropanone ring opens to form the most stable carbanion (Primary > Secondary > Tertiary).
-
Note: This is the reverse of carbocation stability. The bond cleavage will occur on the side that puts the negative charge on the less substituted carbon.
Visualizing the Divergence:
Figure 1: Mechanistic divergence showing the competition between the desired cyclopropanone formation and the elimination/substitution side reactions.[1]
Experimental Protocols
Standard Protocol: Ring Contraction of 2-Chlorocyclohexanone
Target: Methyl Cyclopentanecarboxylate
Reagents:
-
2-Chlorocyclohexanone (1.0 eq)
-
Sodium Methoxide (NaOMe) (2.0 eq)
-
Anhydrous Methanol (Solvent) or Ether/MeOH mix.
Procedure:
-
Preparation: In a flame-dried flask under
, suspend NaOMe (20 mmol) in anhydrous ether (30 mL).-
Why Ether? Using a non-polar co-solvent often favors the intramolecular cyclization over intermolecular side reactions.
-
-
Addition: Cool to
. Add 2-chlorocyclohexanone (10 mmol) dropwise over 30 minutes.-
Critical Step: Slow addition keeps the concentration of ketone low relative to base, preventing aldol polymerization of the starting material.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Monitoring: Check TLC/GC. Disappearance of starting material and absence of olefinic peaks in crude NMR.
-
-
Workup: Quench with dilute aqueous HCl (carefully, to neutral pH). Extract with ether. Wash with brine, dry over
, and concentrate. -
Purification: Distillation or Flash Chromatography.
Protocol Modification for "Elimination-Prone" Substrates
If the standard protocol yields the unsaturated ketone:
-
Change Solvent: Switch to DME (Dimethoxyethane) or THF .
-
Change Base: Use Sodium Alkoxide in the corresponding alcohol but run at lower temperature (
) . -
Leaving Group: If possible, synthesize the
-bromo ketone instead. The C-Br bond is weaker, facilitating the cyclization step.
Comparative Data: Reaction Outcomes
| Substrate Type | Condition | Major Product | Side Product (Risk) |
| Acyclic | NaOMe / MeOH | Ester (Skeletal Rearrangement) | |
| Cyclic | NaOMe / Ether | Ring Contracted Ester | |
| NaOMe / MeOH | - | ||
| Substrate w/o | KOH / | Acid (Quasi-Favorskii) | Cleavage / Grob Fragmentation |
References
-
Favorskii Rearrangement Mechanism & Scope
-
Side Reactions and Quasi-Favorskii
-
Stereochemical Considerations in Cyclic Systems
- Source: LibreTexts Chemistry. "Rearrangements involving Carbanions."
-
URL:[Link]
-
Experimental Procedures (Organic Syntheses)
- Source: Organic Syntheses, Coll. Vol. 4, p.594 (1963). "Cyclopentanecarboxylic Acid, Methyl Ester."
-
URL:[Link]
Disclaimer: These protocols are for research purposes only. Always consult standard safety data sheets (SDS) and perform a risk assessment before handling
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. adichemistry.com [adichemistry.com]
- 7. drhnsp.org [drhnsp.org]
- 8. youtube.com [youtube.com]
- 9. Favorskii Reaction [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Chloro-1-cyclooctylethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of 2-Chloro-1-cyclooctylethanone. As an α-chloro ketone, this compound is a valuable synthetic intermediate, but its purification is often complicated by its inherent reactivity and instability. This document offers troubleshooting advice and detailed protocols to ensure successful purification with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Chloro-1-cyclooctylethanone degrading during column chromatography?
A1: 2-Chloro-1-cyclooctylethanone, like most α-chloro ketones, is susceptible to several degradation pathways, particularly on the active surface of silica gel. The primary culprits are:
-
Hydrolysis: The slightly acidic nature of standard silica gel and the presence of residual water in solvents can lead to hydrolysis, converting the α-chloro ketone into the corresponding α-hydroxy ketone. This appears as a new, more polar spot on your TLC plate.[1]
-
Base-Catalyzed Rearrangement: If the crude material contains basic impurities or if basic additives are used in the eluent, the compound can undergo a Favorskii-type rearrangement. This pathway is particularly problematic and leads to significant product loss.[1][2]
-
Elimination: The presence of strong bases can also promote the elimination of HCl, forming the α,β-unsaturated ketone, especially if there are β-hydrogens available.[2]
Q2: What is the best chromatographic method for purifying this compound?
A2: Flash column chromatography using a neutral stationary phase is the most common and effective method. Standard silica gel is often sufficient, but if degradation is a persistent issue, consider using deactivated (neutral) silica gel. Reversed-phase chromatography is also an option but may require more extensive method development.[3]
Q3: How do I select the optimal solvent system (eluent) for the separation?
A3: The key is to find a solvent system that provides good separation between your target compound and impurities while minimizing the time the compound spends on the column.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[4][5]
-
Target an Rf Value: Aim for an Rf (retention factor) value of approximately 0.2-0.3 for 2-Chloro-1-cyclooctylethanone.[6] An Rf in this range typically provides the best balance between separation and elution time, minimizing band broadening and potential degradation.[6]
-
Avoid Protic Solvents: Unless absolutely necessary, avoid using protic solvents like methanol in your eluent. Methanol can act as a nucleophile on the activated silica surface, potentially reacting with your product. If high polarity is needed, dichloromethane is often a better choice than methanol.[4]
Troubleshooting Guide: Specific Issues & Solutions
Problem: My compound is streaking badly on the TLC plate and the column.
-
Potential Cause: This is often a sign of compound instability on the silica gel or overloading. The acidic nature of silica can cause on-plate reactions.
-
Recommended Action:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the initial, low-polarity eluent and add 0.5-1% triethylamine (by volume). Swirl well and let it sit for an hour before packing the column. This deactivates the acidic sites. Caution: Only use this method if your compound is stable to trace amounts of base.
-
Use Deactivated Silica: Purchase commercially available neutral or deactivated silica gel.
-
Reduce Loading: Ensure you are not overloading the column. A general rule is to use a silica-to-crude-product ratio of 50:1 to 100:1 for difficult separations.[6]
-
Problem: A new, more polar spot appears during the column run, and my yield is low.
-
Potential Cause: This is a classic sign of hydrolysis on the column, forming the α-hydroxy ketone.
-
Recommended Action:
-
Use Anhydrous Solvents: Ensure your elution solvents are dry. Using freshly opened or distilled solvents is recommended.[1]
-
Run the Column Quickly: Optimize the flow rate to minimize the residence time of the compound on the stationary phase. A slightly faster flow rate is often better than a slow one for sensitive compounds.
-
Dry Load with an Inert Support: Instead of loading the sample dissolved in a solvent ("wet loading"), adsorb the crude material onto a small amount of an inert support like Celite® (diatomaceous earth) or deactivated silica. This often leads to better resolution and less degradation.[3]
-
Problem: The collected fractions containing my product are turning yellow or brown upon standing.
-
Potential Cause: α-chloro ketones can be sensitive to light and air, leading to polymerization or other decomposition pathways over time.[1]
-
Recommended Action:
-
Immediate Solvent Removal: As soon as you identify the pure fractions by TLC, combine them and remove the solvent using a rotary evaporator. Do not let the fractions sit on the bench for extended periods.
-
Use an Inert Atmosphere: After purification, store the final product under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is recommended) and protected from light in an amber vial.[1]
-
Data & Parameters at a Glance
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for flash chromatography.[3] Consider neutral silica if degradation occurs. |
| TLC Solvent Screen | 5-20% Ethyl Acetate in Hexanes | A good starting range for moderately polar ketones.[4][7] Adjust ratio to achieve target Rf. |
| Target Rf Value | 0.2 - 0.3 | Optimal for good resolution without excessive band broadening.[6] |
| Column Loading | Dry loading on Celite® or silica | Minimizes solvent effects and can reduce degradation of the sample at the column head.[3] |
| Post-Purification | Store at -20°C under Argon | Prevents degradation from light, air, and moisture.[1] |
Visualized Workflows
Purification Workflow Diagram
Caption: Standard workflow for chromatographic purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Detailed Experimental Protocol: Flash Chromatography
This protocol assumes a starting crude mass of ~1.0 g. Adjust silica and solvent volumes accordingly.
1. Preparation and TLC Analysis:
-
Dissolve a small amount of the crude 2-Chloro-1-cyclooctylethanone in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber using a starting eluent of 10% ethyl acetate in hexanes (v/v).
-
Visualize the plate under UV light and/or by staining (e.g., potassium permanganate).
-
Adjust the ethyl acetate/hexanes ratio until the Rf of the product spot is between 0.2 and 0.3.[6] Note the Rf values of all major impurities.
2. Column Packing:
-
Select a glass column of appropriate size (e.g., a 40 mm diameter column for ~40-50 g of silica).
-
Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of ~50 g of silica gel in the initial, least polar eluent determined by TLC (e.g., 5% ethyl acetate/hexanes).
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
3. Sample Loading (Dry Loading):
-
Dissolve the ~1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add ~2-3 g of silica gel or Celite® to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
4. Elution and Fraction Collection:
-
Carefully fill the column with the initial, low-polarity eluent.
-
Apply gentle air pressure to begin eluting the solvent through the column, collecting the eluate in test tubes or flasks (fractions). Maintain a steady flow rate.
-
Gradually increase the polarity of the eluent as the column runs if necessary (gradient elution), based on your TLC analysis of impurities.
-
Collect fractions of a consistent volume (e.g., 20-25 mL).
5. Analysis and Work-up:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine all fractions that show a single, clean spot corresponding to 2-Chloro-1-cyclooctylethanone.
-
Remove the solvent from the combined pure fractions using a rotary evaporator with a water bath temperature below 40°C to prevent thermal degradation.
-
Place the resulting oil or solid under high vacuum for at least one hour to remove residual solvent.
-
Obtain the final mass and characterize the product (e.g., by NMR, LC-MS) to confirm purity.
References
- Technical Support Center: Managing α-Chloro Ketone Stability. Benchchem.
- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- How to properly condition a flash column. Sorbtech.
- Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. Benchchem.
- Successful Flash Chrom
- Purification of Organic Compounds by Flash Column Chrom
- Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry.
- Tips and Tricks for Flash Column Chrom
- 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Organic Syntheses.
- preventing degradation of 2-Chloro-1-phenylbutan-1-one during reaction. Benchchem.
- Purification techniques for 2-methylcyclobutan-1-one (distillation, chrom
- Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine. PrepChem.com.
Sources
Technical Support Center: A Researcher's Guide to 2-Chloro-1-cyclooctylethanone Stability
Welcome to the Technical Support Center for 2-Chloro-1-cyclooctylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for the storage and handling of this valuable, yet sensitive, chemical intermediate. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.
Understanding the Instability of 2-Chloro-1-cyclooctylethanone
2-Chloro-1-cyclooctylethanone is a potent alkylating agent and a versatile building block in organic synthesis. However, its reactivity is a double-edged sword. The molecule's functionality, an α-chloro ketone, makes it susceptible to several degradation pathways. The primary drivers of decomposition are nucleophilic attack and base-catalyzed reactions, which can be initiated by seemingly benign environmental factors like moisture and trace impurities.
The principal mechanisms of decomposition are:
-
Hydrolysis: The most common degradation pathway, where the compound reacts with water to yield 2-Hydroxy-1-cyclooctylethanone and hydrochloric acid (HCl). This reaction is significantly accelerated in neutral or basic conditions.[1]
-
Favorskii Rearrangement: In the presence of a base, cyclic α-halo ketones can undergo a characteristic ring contraction to form a cyclopropanone intermediate, which then reacts with a nucleophile (like hydroxide or alkoxide) to yield a carboxylic acid derivative. For 2-Chloro-1-cyclooctylethanone, this would result in cycloheptanecarboxylic acid or its esters.[2][3][4][5][6]
-
Elimination (Dehydrohalogenation): Strong bases can promote the elimination of HCl to form an α,β-unsaturated ketone.
-
Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce radical reactions leading to a variety of degradation products.[7]
This guide will provide you with the necessary knowledge and tools to mitigate these decomposition pathways.
Visualizing Decomposition Pathways
The following diagram illustrates the major degradation routes for 2-Chloro-1-cyclooctylethanone. Understanding these pathways is the first step in preventing them.
Caption: Key degradation pathways for 2-Chloro-1-cyclooctylethanone.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Chloro-1-cyclooctylethanone?
A1: For optimal long-term stability, 2-Chloro-1-cyclooctylethanone should be stored at or below 0°C (ideally -20°C), under an inert atmosphere (such as argon or nitrogen), and protected from light by using an amber vial or by wrapping the container in aluminum foil.[1] The container must be tightly sealed to prevent moisture ingress.
Q2: My compound is a solid. Is it more stable than an oil?
A2: Generally, crystalline solids are more stable than oils or amorphous solids of the same compound. The ordered lattice structure of a crystal minimizes the mobility of molecules and their exposure to atmospheric moisture. If your 2-Chloro-1-cyclooctylethanone is an oil, consider dissolving it in a dry, aprotic solvent like toluene or anhydrous tetrahydrofuran (THF) for storage.[1] This can make handling easier and protect it from ambient moisture.
Q3: How critical is the pH during aqueous workups involving this compound?
A3: pH is the most critical factor influencing the stability of α-chloro ketones in aqueous media.[1] These compounds are most stable under acidic conditions (pH 3-5). As the pH approaches neutral and enters the basic range, the rate of hydrolysis increases dramatically. Avoid using basic solutions (e.g., sodium bicarbonate, carbonate) for washes if possible. If a basic wash is unavoidable, perform it quickly at low temperatures and with dilute solutions.
Q4: I've noticed a new spot on my TLC/LC-MS that I suspect is a degradation product. What is it likely to be?
A4: The most probable degradation product is the corresponding α-hydroxy ketone (2-Hydroxy-1-cyclooctylethanone), formed via hydrolysis.[1] If you have used any basic reagents, even weak ones, you might also see byproducts from the Favorskii rearrangement, such as cycloheptanecarboxylic acid or its esters.[2][4][5]
Q5: Can I use amine bases in reactions with 2-Chloro-1-cyclooctylethanone?
A5: This is highly discouraged. Amines are both bases and nucleophiles, meaning they can catalyze decomposition through hydrolysis and the Favorskii rearrangement, or directly displace the chloride via an SN2 reaction. If an amine is absolutely necessary, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge, and add it at a low temperature to a solution of the other reactants, minimizing its contact time with the α-chloro ketone.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no recovery of product after aqueous workup. | Hydrolysis: Exposure to neutral or basic aqueous conditions (e.g., bicarbonate wash, high pH buffers).[1] | Maintain acidic conditions (pH 3-5) during aqueous extractions. Use brine washes instead of pure water where possible. Perform extractions quickly and at low temperatures. |
| Formation of an unexpected rearranged product (e.g., a cycloheptane derivative). | Favorskii Rearrangement: Presence of a base (e.g., amines, hydroxide, alkoxides) has induced intramolecular cyclization.[2][3][5] | Scrupulously avoid basic conditions. If a base is required for a subsequent step, add it at low temperature immediately before use. Use non-nucleophilic bases where possible. |
| Appearance of an α-hydroxy ketone impurity in NMR or LC-MS analysis. | Hydrolysis: Reaction with residual water in solvents or exposure to atmospheric moisture during handling.[1] | Use freshly distilled or commercially available anhydrous solvents. Store the compound under an inert atmosphere (e.g., argon or nitrogen). Minimize the time the compound is exposed to ambient air. |
| Inconsistent reaction yields or variable product purity. | Compound Degradation: The starting material is degrading on the shelf or during the reaction setup. | Verify the purity of the starting material before each use via TLC, GC, or NMR. Store the compound at -20°C.[1] Prepare solutions of the α-chloro ketone immediately before use. |
| Discoloration (e.g., turning yellow or brown) upon storage. | Photochemical or Thermal Decomposition: Exposure to light or elevated temperatures can lead to the formation of colored impurities. | Store in an amber vial or wrap the container in foil. Ensure storage is in a reliable freezer or refrigerator that maintains a consistent low temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and sensitive parameters, in line with ICH guidelines.[8]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-Chloro-1-cyclooctylethanone at 1 mg/mL in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 N NaOH, and dilute for analysis.[1]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute for analysis.[1]
-
Photochemical Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[1]
-
Analysis: Analyze all stressed samples and a non-stressed control by a stability-indicating method, such as HPLC-UV/MS, to quantify the parent compound and identify degradation products.
Protocol 2: HPLC Method for Purity and Stability Monitoring
Objective: To quantify the purity of 2-Chloro-1-cyclooctylethanone and monitor its degradation over time.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm (or the λmax of the specific ketone).
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition.
-
Quantification: Use an external standard calibration curve of a purified and well-characterized sample of 2-Chloro-1-cyclooctylethanone.
References
- Technical Support Center: Managing α-Chloro Ketone Stability. (2025). BenchChem.
- Favorskii rearrangement. In Wikipedia. Retrieved February 19, 2026.
- Erian, A. W., Sherif, S. M., & Al-Hussainy, N. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865.
- Favorskii rearrangement reaction, mechanism and affecting factors. (2023, February 23). Purechemistry.
- Favorskii Rearrangement. Alfa Chemistry. Retrieved February 19, 2026.
- Favorskii Rearrangement February 2026. (2026). Chemist Wizards.
- Favorskii Reaction. Organic Chemistry Portal. Retrieved February 19, 2026.
- Bae, S. Y., Winemiller, M. D., Hsu, F. L., Rohrbaugh, D. K., & Banks, H. D. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the results.
- Steill, J. D., & Kay, J. J. (2014). The thermal decomposition chemistry of CL-20. U.S.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemical Storage Guidelines. University of California, Riverside, Department of Chemistry.
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- Examples of thermal decomposition reactions are: (i) 2AgCl->2Ag+Cl2 (ii) CaCO3->CaO+CO2 (iii) 2H2O->2H2+O2 (iv) 2KClO3->2KCl+3O2. (2025, March 1). Toppr.
- Bowles, R., Majer, J. R., & Robb, J. C. (1962). The photodecomposition of halogenated ketones. Part 2.—The photolysis of 1,1,3-trichlorotrifluoroacetone. Transactions of the Faraday Society, 58, 2394.
- α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Retrieved February 19, 2026.
- Practices for Proper Chemical Storage. (2018, May 15).
- Pesch, J., & Griesbeck, A. G. (2023). Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates. Organic Letters, 25(18), 3307–3311.
- The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
- Li, J., & Wang, D. Z. (2020).
- Snow, N. H. (2023, March 6). GC Column Killers!.
- Rowland, S. J., et al. (2017). Comprehensive two-dimensional gas chromatography-mass spectrometry of complex mixtures of anaerobic bacterial metabolites of petroleum hydrocarbons.
- Guidance on Safe Storage of Chemicals in Labor
- Thermal decomposition. Taylor & Francis. Retrieved February 19, 2026.
- Zhang, J., et al. (2022). Thermal decomposition mechanisms of energetic CL-20-based co-crystals: quantum molecular dynamics simulations. RSC Advances, 12(26), 16568-16576.
- Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025, January 25). Pharmaceuticals, 18(2), 195.
- Gas Chromatography (GC). (2024, July 11).
- Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. (2023, December 4). Docta Complutense.
- An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). ECA Academy.
- Hartwig, J. F. (2011). Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers. Organometallics, 30(16), 4269-4272.
- D'Agostino, P. A., & Provost, L. R. (2000). Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture.
- Thermal Decomposition of 2-Cyclopentenone. (2014). The Journal of Physical Chemistry A, 118(31), 5874-5884.
- Chemical Storage Safety Guideline. (2021). The University of Queensland.
- Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. (1984). U.S. Environmental Protection Agency.
- Chemical Storage and Segreg
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2017). Molecules, 22(12), 2139.
- Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (2021). CN114292178A.
- Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. (1990). Journal of Heterocyclic Chemistry, 27(5), 1433-1437.
- Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
Sources
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- 5. chemistwizards.com [chemistwizards.com]
- 6. Favorskii Reaction [organic-chemistry.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
optimizing reaction conditions for nucleophilic attack on α-chloro ketones
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both a deep theoretical understanding and practical, field-proven insights. This guide is dedicated to helping you optimize reaction conditions for a crucial transformation: the nucleophilic attack on α-chloro ketones. These substrates are powerful intermediates, but their reactivity profile presents unique challenges, from competing reaction pathways to starting material instability.
This document is structured to provide direct, actionable solutions to common problems. We will begin with a high-level troubleshooting guide, move to frequently asked questions that delve into the mechanistic "why," provide a detailed experimental protocol, and conclude with a comprehensive list of references for further reading.
Troubleshooting Guide: Common Issues & Solutions
Researchers often face a handful of common issues when working with α-chloro ketones. This table is designed as your first point of reference to quickly diagnose and solve experimental hurdles.
| Observed Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Low or No Yield of Desired Product | 1. Starting Material Degradation: α-chloro ketones can be susceptible to hydrolysis, especially under neutral or basic conditions, forming an α-hydroxy ketone.[1] | Action: Confirm the purity of your α-chloro ketone via NMR or LC-MS before use. Store it under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C) and away from light.[1] Prepare solutions immediately before use in anhydrous solvents.[1] |
| 2. Poor Nucleophile Reactivity: The chosen nucleophile may be too weak, or it may be overly solvated by the solvent, reducing its effective concentration and reactivity. | Action: Switch to a polar aprotic solvent like Acetone, DMF, or DMSO. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive, accelerating Sₙ2 reactions.[2][3] If possible, use the conjugate base of the nucleophile, as it is inherently more reactive.[4] | |
| 3. Steric Hindrance: Significant steric bulk on the α-chloro ketone or the nucleophile can dramatically slow down the bimolecular (Sₙ2) transition state. | Action: If sterics are an issue, you may need to increase the reaction temperature. However, be cautious as this can also promote side reactions.[5] Alternatively, consider a less hindered nucleophile or a different synthetic route. | |
| Formation of a Carboxylic Acid Derivative (Ester, Amide) | Favorskii Rearrangement: In the presence of a base, particularly with α-chloro ketones that have an enolizable proton on the other side (α'-position), a base-catalyzed rearrangement can occur via a cyclopropanone intermediate.[6][7][8] | Action: Avoid strong, sterically unhindered bases like alkoxides (e.g., NaOMe) if you have an α'-proton.[7] Use a non-nucleophilic, hindered base like proton sponge or DBU only if a base is essential. Running the reaction at lower temperatures can also disfavor the rearrangement pathway. |
| Formation of an Epoxide | Intramolecular Sₙ2 Reaction: This occurs if the nucleophile used can deprotonate another functional group on the substrate (e.g., a hydroxyl group), which then acts as an internal nucleophile to displace the chloride.[9][10] | Action: Protect other nucleophilic functional groups on your substrate before the reaction. For example, protect a nearby alcohol as a silyl ether. This prevents intramolecular cyclization. |
| Formation of α,β-Unsaturated Ketone | Elimination (E2) Reaction: A strong, non-nucleophilic base can promote the elimination of HCl, especially at higher temperatures. | Action: Use a "soft," highly nucleophilic species rather than a "hard," basic one. For instance, iodide (I⁻) is an excellent nucleophile but a weak base. If a base is required, use a weaker one like K₂CO₃ and maintain the lowest possible reaction temperature. |
Troubleshooting Workflow
When an experiment with an α-chloro ketone fails, a systematic approach is crucial. The following workflow can help you diagnose the issue efficiently.
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. How does solvent choice impact the reaction rate, and what is the best option?
A1: Solvent choice is one of the most critical parameters for controlling the rate of Sₙ2 reactions on α-chloro ketones. The key is to maximize the reactivity of your nucleophile.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are generally poor choices. They have acidic protons (O-H or N-H) that can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" around the nucleophile, stabilizing it and significantly decreasing its reactivity and ability to attack the electrophilic carbon.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These are the solvents of choice for this reaction.[2][3] They possess strong dipoles that can solvate the cation (e.g., Na⁺, K⁺) associated with your nucleophile, but they lack the ability to hydrogen bond with the anion. This leaves the nucleophile "naked," unsolvated, and highly reactive, leading to a dramatic increase in the Sₙ2 reaction rate.[2][3] For example, the reaction of bromoethane with potassium iodide is reported to be 500 times faster in acetone than in methanol.[3]
Q2: I'm getting a rearranged product that looks like a carboxylic acid derivative instead of my expected substitution product. What is happening and how do I stop it?
A2: You are likely observing the Favorskii rearrangement . This is a classic side reaction of α-halo ketones, especially those with an available α'-proton (a proton on the carbon on the other side of the carbonyl).[6][7]
-
Mechanism: The reaction is initiated by a base, which deprotonates the α'-carbon to form an enolate. This enolate then performs an intramolecular Sₙ2 reaction, displacing the chloride to form a strained cyclopropanone intermediate. The nucleophile (often the base itself, like an alkoxide) then attacks the carbonyl carbon of this intermediate. Ring-opening occurs to yield the most stable carbanion, which is then protonated to give the final carboxylic acid derivative (e.g., an ester if an alkoxide is used).[8][11]
-
Suppression Strategies:
-
Avoid Strong Alkoxide Bases: Sodium methoxide or ethoxide are common culprits as they are strong bases and excellent nucleophiles for attacking the cyclopropanone.[7]
-
Use a Non-Nucleophilic Base: If a base is absolutely necessary for your reaction, consider a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Substrate Choice: If possible, use an α-chloro ketone that lacks α'-protons. In this case, the reaction cannot proceed through the standard Favorskii mechanism, although a "quasi-Favorskii" rearrangement can sometimes still occur under harsh conditions.[7][8]
-
Temperature Control: Lowering the reaction temperature will generally slow down all reaction pathways, but it can often disproportionately disfavor the higher-activation-energy rearrangement pathway compared to the desired Sₙ2 reaction.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
troubleshooting low conversion rates in reactions with 2-Chloro-1-cyclooctylethanone
Technical Support Center: Troubleshooting Reactions of 2-Chloro-1-cyclooctylethanone
Executive Summary
Molecule: 2-Chloro-1-cyclooctylethanone (Chloromethyl cyclooctyl ketone)
Primary Reactivity: Electrophilic
This guide addresses the root causes of low conversion and provides field-proven protocols to restore reaction efficiency.
Part 1: Diagnostic Workflow
Before altering conditions, diagnose the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for troubleshooting reaction failures with 2-Chloro-1-cyclooctylethanone.
Part 2: Troubleshooting Guides & FAQs
Category 1: The "Stalled" Reaction (Incomplete Conversion)
Symptom: After 24 hours, significant starting material remains. Increasing temperature only causes degradation (darkening).[1]
Q: Why is the reaction so slow compared to chloroacetone?
A: The cyclooctyl group is a medium-sized ring that adopts a "boat-chair" conformation. While not as bulky as a tert-butyl group, it creates a "steric wall" that hinders the backside attack required for
Solution: The Finkelstein Modification Add a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) (10-20 mol%).
-
Mechanism: Iodide displaces the chloride to form the transient
-iodo ketone. Iodide is a better leaving group ( faster) and a better nucleophile, accelerating the reaction with your target nucleophile. -
Solvent Choice: Switch to polar aprotic solvents (Acetone, Acetonitrile, DMF) to solubilize the iodide salt.
Q: Can I just heat it to reflux?
A: Avoid high heat (>80°C) initially.
Category 2: Side Reactions & Impurities[1][3]
Symptom: Starting material is gone, but the product yield is <40%. LC-MS shows a mass corresponding to [M-Cl+OH].[1]
Q: Where is the hydroxyl impurity coming from?
A: This is the
-
Cause: Moisture in the solvent or reagents.[2] The electron-withdrawing carbonyl makes the
-carbon highly electrophilic toward water.[1] -
Fix: Use anhydrous solvents (stored over molecular sieves).[1] Ensure the reaction atmosphere is inert (
/Ar).[2] If using a base (e.g., ), ensure it is dry.
Q: I see a complex mixture of products when using an amine nucleophile. A: You may be triggering a Favorskii Rearrangement or epoxy-ketone formation.[1]
-
Mechanism: If the amine acts as a base rather than a nucleophile, it can deprotonate the
-position (on the cyclooctyl ring), leading to cyclopropanone formation and subsequent ring contraction/opening [3]. -
Fix: Use a less basic nucleophile or buffer the system. Avoid strong bases like NaH or alkoxides.[1] If using a primary amine, add 1.0 eq of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl formed, preventing the amine from being protonated and deactivated, but avoiding excess strong base.
Part 3: Optimized Experimental Protocols
Protocol A: Nucleophilic Substitution (General Amination/Thiolation)
Use this for attaching amines, thiols, or azides.
Reagents:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)[1]
-
Nucleophile (1.2 - 1.5 equiv)[1]
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) — Critical for conversion
-
Base:
(1.5 equiv) or DIPEA (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry the reaction flask and cool under
. -
Dissolution: Dissolve 2-Chloro-1-cyclooctylethanone in anhydrous MeCN.
-
Activation: Add NaI (10 mol%). Stir for 15 minutes at RT.[1] Solution may yellow slightly (formation of iodo-species).[1]
-
Addition: Add the base, followed by the slow addition of the nucleophile.
-
Reaction: Stir at RT for 4 hours. Monitor by TLC.[1][3]
-
Checkpoint: If conversion is <50% after 4h, warm to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with water (pH adjusted to ~5-6) . Avoid basic washes (NaHCO3) if the product is sensitive. Dry over
.[1]
Protocol B: Hantzsch Thiazole Synthesis
Use this for synthesizing thiazole derivatives.
Reagents:
-
2-Chloro-1-cyclooctylethanone (1.0 equiv)[1]
-
Thioamide/Thiourea (1.0 - 1.1 equiv)[1]
-
Solvent: Ethanol (Absolute)
Step-by-Step:
-
Dissolve thioamide in Ethanol.[1]
-
Add 2-Chloro-1-cyclooctylethanone.
-
Heat to reflux (78°C) for 2–6 hours.
-
Observation: The product usually precipitates as the hydrochloride salt.
-
Isolation: Cool to 0°C. Filter the solid.
-
Free Basing: Suspend solid in EtOAc and wash with saturated
to liberate the free base.[1]
Part 4: Data & Reactivity Trends
Table 1: Impact of Conditions on Conversion (Representative)
Data extrapolated from general reactivity of hindered
| Condition | Solvent | Catalyst | Temp | Time to 90% Conv. | Major Byproduct |
| Standard | Acetone | None | RT | >48 h (Stalled) | None (SM remains) |
| Thermal | Acetone | None | Reflux | 12 h | Polymer/Tars |
| Finkelstein | Acetone | NaI (10%) | RT | 6 h | Clean Product |
| Aqueous | THF/H2O | None | RT | 24 h |
Part 5: Mechanistic Visualization
Understanding the competition between substitution and degradation is vital.[4]
Figure 2: Reaction pathways showing the catalytic role of Iodide (Yellow) vs. side reactions (Red).
References
-
BenchChem. (2025).[1][2] Technical Support Center: Managing α-Chloro Ketone Stability. Retrieved from
-
National Institutes of Health (NIH). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC Archives. Retrieved from
-
Organic Chemistry Portal. Nucleophilic Substitution (SN2) and Favorskii Rearrangement. Retrieved from
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from
Sources
characterization of impurities in 2-Chloro-1-cyclooctylethanone synthesis
Technical Support Center: Characterization of Impurities in 2-Chloro-1-cyclooctylethanone Synthesis
Introduction & Application Context
2-Chloro-1-cyclooctylethanone (CAS: N/A for specific commercial bulk, generic
This guide addresses the two primary synthesis routes:
-
Route A (Direct Chlorination): Chlorination of cyclooctyl methyl ketone.
-
Route B (Diazomethane Homologation): Conversion of cyclooctanecarbonyl chloride via diazoketone.
Synthesis Pathways & Impurity Origins
Understanding the origin of impurities is the first step in characterization. The choice of synthesis route dictates the impurity profile.
Visual: Impurity Formation Pathways
The following diagram illustrates the mechanistic origins of key impurities in both routes.
Figure 1: Mechanistic pathways showing the origin of critical impurities in Routes A and B.
Table 1: Impurity Profile by Synthesis Route
| Impurity Type | Route A (Chlorination) | Route B (Diazomethane) | Origin/Cause |
| Starting Material | Cyclooctyl methyl ketone | Cyclooctanecarbonyl chloride | Incomplete conversion. |
| Over-reaction | 2,2-Dichloro-1-cyclooctylethanone | N/A | Excess chlorinating agent; temperature too high. |
| Hydrolysis | 2-Hydroxy-1-cyclooctylethanone | 2-Hydroxy-1-cyclooctylethanone | Aqueous workup at pH > 7; storage in wet solvents. |
| Solvolysis | N/A | Methyl cyclooctanecarboxylate | Reaction of ketene intermediate with methanol (if used) or water. |
| Intermediate | N/A | Incomplete quenching with HCl. |
Analytical Characterization Guide
To validate purity, you must distinguish the target
A. NMR Spectroscopy (1H)
NMR is the definitive method for distinguishing mono-chloro from di-chloro species and starting materials.
Solvent: CDCl₃ Frequency: 400 MHz+
| Compound | Key Signal (ppm) | Multiplicity | Integration | Notes |
| Target Product | 4.20 – 4.40 | Singlet (s) | 2H | Characteristic |
| 2.75 – 2.90 | Multiplet (m) | 1H | Cyclooctyl methine ( | |
| Methyl Ketone (SM) | 2.15 – 2.20 | Singlet (s) | 3H | |
| 2,2-Dichloro Impurity | 6.00 – 6.30 | Singlet (s) | 1H | |
| Diazoketone | 5.70 – 5.90 | Singlet (s) | 1H | |
| Methyl Ester | 3.65 – 3.70 | Singlet (s) | 3H |
Technical Insight: The shift of the methylene protons from ~2.2 ppm (methyl ketone) to ~4.3 ppm (chloroketone) is diagnostic. If you observe a small singlet around 6.1 ppm, you have over-chlorinated.
B. GC-MS Profiling
Gas Chromatography is preferred over HPLC for volatile haloketones due to poor UV absorption of the aliphatic chain.
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Inlet Temp: 200°C (Avoid high temps to prevent thermal degradation).
-
Detector: MS (EI, 70 eV).[1]
Fragmentation Patterns (EI):
-
Target (MW ~188.5):
-
M+: Weak or invisible.
-
[M - CH2Cl]+: Base peak (m/z ~139). Loss of chloromethyl group leaves the cyclooctyl-carbonyl cation.
-
[CH2Cl]+: m/z 49 and 51 (3:1 ratio). Diagnostic for chloromethyl group.
-
-
2,2-Dichloro Impurity (MW ~223):
-
[CHCl2]+: m/z 83, 85, 87 (9:6:1 ratio).
-
-
Hydrolysis Impurity (Hydroxy ketone):
-
Often shows tailing; derivatization (TMS) recommended for quantification.
-
Troubleshooting & FAQs
Q1: I am seeing a persistent yellow color in my product (Route B). What is it?
Diagnosis: This is likely residual
-
Ensure you used sufficient HCl (gas or ethereal) to quench the diazo species.
-
Monitor the disappearance of the diazo peak (~2100 cm⁻¹ in IR or ~5.8 ppm in NMR).
-
Safety: Do not distill the product until the diazo species is fully consumed.
Q2: My NMR shows a split peak at 4.3 ppm. Is this a diastereomer?
Diagnosis: No. 2-Chloro-1-cyclooctylethanone is not chiral at the
Q3: The product decomposes during storage.
Diagnosis:
-
Wash the organic layer with saturated
twice to ensure neutral pH. -
Store at -20°C under Argon.
-
Add a stabilizer (e.g., trace
) if storing as a solution.
Q4: How do I remove the 2,2-dichloro impurity?
Analysis: This impurity has a boiling point very close to the mono-chloro product, making distillation difficult. Strategy:
-
Prevention: Stop the reaction at 90-95% conversion. It is easier to separate the starting methyl ketone (via silica chromatography or distillation) than the dichloro impurity.
-
Purification: Recrystallization is often ineffective for these oily liquids. Use Flash Chromatography (Hexane/EtOAc gradient). The dichloro species is less polar and elutes earlier than the mono-chloro product.
Analytical Workflow Diagram
Use this decision tree to process your crude reaction mixture.
Figure 2: Analytical decision tree for crude purity assessment.
References
-
Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Yu, J., & Zhang, C. (2009).[3] A Safe, Convenient and Efficient One-Pot Synthesis of
-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride.[3] Synthesis, 2009(14), 2324-2328. Link -
Wang, D., et al. (2004). One-Carbon Chain Extension of Esters to
-Chloroketones: A Safer Route Without Diazomethane.[4] The Journal of Organic Chemistry, 69(5), 1629-1633.[4] Link -
Reeves, J. T., et al. (2007). Development of a Large-Scale Process for an
-Chloroketone via the Arndt−Eistert Synthesis. Organic Process Research & Development, 11(3), 506–511. Link -
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
- 1. people.whitman.edu [people.whitman.edu]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride [organic-chemistry.org]
- 4. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. che.hw.ac.uk [che.hw.ac.uk]
Technical Support Center: Stereoselective Reduction of 2-Chloro-1-cyclooctylethanone
Ticket ID: #CHL-CY8-RED-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Optimizing Enantioselectivity (ee) and Conversion in
Executive Summary
You are encountering challenges with the stereoselective reduction of 2-Chloro-1-cyclooctylethanone . This substrate presents a "perfect storm" of synthetic challenges:
-
Steric Bulk: The cyclooctyl ring is significantly bulkier than standard phenyl or cyclohexyl groups, impeding catalyst approach.
-
Conformational Mobility: Unlike rigid phenyl rings, the cyclooctyl ring exists in a flux of boat-chair and crown conformers, making facial discrimination (Re-face vs. Si-face) difficult.
-
Chemo-lability: The
-chloro moiety is susceptible to hydrodehalogenation (loss of Cl) or non-stereoselective background reduction.
This guide provides two validated workflows: Biocatalytic Reduction (KREDs) for maximum selectivity and Asymmetric Transfer Hydrogenation (ATH) for scalability.
Module 1: Biocatalytic Reduction (The "Gold Standard" for Selectivity)
For substrates with "bulky-bulky" motifs like cyclooctyl ketones, Ketoreductases (KREDs) are often the only method to achieve >99% ee.
Mechanism & Logic
KREDs operate via a "lock-and-key" mechanism. The enzyme's active site pocket must accommodate the hydrophobic cyclooctyl ring. Standard KREDs designed for acetophenone will fail here. You must screen "Bulky-Specific" KRED panels (often derived from Ralstonia or Rhodococcus species).
Standard Operating Procedure (SOP): KRED Screening
Reagents:
-
Substrate: 2-Chloro-1-cyclooctylethanone (10 mg/mL in DMSO)
-
Cofactor: NADPH or NADH (1.0 equiv)
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0
Protocol:
-
Mix: In a 2 mL vial, add 900 µL KPi buffer (containing 10 mg glucose and 1 mg GDH).
-
Add Enzyme: Add 2–5 mg of KRED lyophilizate.
-
Initiate: Add 50 µL of substrate stock (final conc. ~0.5 g/L).
-
Incubate: Shake at 30°C / 250 rpm for 24 hours.
-
Extract: Add 1 mL Ethyl Acetate (EtOAc), vortex, centrifuge.
-
Analyze: Inject organic phase into GC/HPLC (Chiralpak AD-H or OD-H column).
Troubleshooting Guide: Biocatalysis
| Symptom | Root Cause Analysis | Resolution Step |
| Low Conversion (<10%) | Substrate is too hydrophobic; enzyme cannot access it in aqueous buffer. | Add Cosolvent: Introduce 10–20% (v/v) DMSO or IPA. Note: Check enzyme tolerance first.[3] |
| Low ee (<90%) | Enzyme pocket is too loose; cyclooctyl ring "wobbles" in the active site. | Switch Enzyme Class: Move to Ralstonia-type ADHs designed for "bulky-bulky" ketones [1]. |
| Emulsion Formation | Cyclooctyl surfactant effect. | Add Surfactant: 0.1% Triton X-100 can stabilize the interface without denaturing the enzyme. |
Module 2: Asymmetric Transfer Hydrogenation (The Scalable Chemical Route)
If enzymes are unavailable or cost-prohibitive, Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) is the industry standard.
The Catalyst System
Use Noyori-Ikariya type catalysts (Ru-TsDPEN).[4][5]
-
Catalyst: RuCl (or the mesitylene analog for higher steric demand).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope). Avoid Isopropanol (IPA) for this specific substrate, as the reversible nature of IPA reduction leads to lower ee with bulky ketones.
Protocol: Ru-ATH Reduction
-
Charge: In a Schlenk flask, dissolve 2-Chloro-1-cyclooctylethanone (1.0 equiv) in degassed DMF or DCM (0.5 M concentration).
-
Catalyst: Add RuCl (S/C ratio 200:1 to 500:1).
-
Reductant: Add HCOOH/Et3N (5:2 mix) dropwise (5.0 equiv).
-
Reaction: Stir at 0°C to 10°C .
-
Critical: Do NOT run at room temperature. The cyclooctyl ring's conformational mobility increases with T, eroding ee.
-
-
Quench: Pour into water, extract with MTBE. Wash with sat.[3] NaHCO3 to remove formic acid.
Troubleshooting Guide: Chemical Catalysis
| Symptom | Root Cause Analysis | Resolution Step |
| Dechlorination (Product is 1-cyclooctylethanol) | Over-reduction. The | Lower Temperature: Run at -10°C. Change Base: Reduce Et3N ratio or switch to milder bases (DABCO). |
| Racemic Background Reaction | Non-catalyzed reduction by Formic Acid. | Increase Catalyst Loading: Boost S/C to 100:1 to ensure the metal cycle dominates the kinetics. |
| Stalled Reaction | Catalyst poisoning by HCl byproduct.[3] | Open System: Ensure the setup allows CO2 gas escape (driving force) and prevents HCl buildup. |
Module 3: The "Cyclooctyl Factor" (Conformational Analysis)
The cyclooctyl ring is the primary source of failure in this reaction. Unlike a flat phenyl ring, cyclooctane prefers a boat-chair conformation [2].
Why this matters:
In the transition state, the "bulk" of the cyclooctyl ring is not static. It can flip, presenting a different steric wall to the catalyst.
-
Visualizing the Problem: If the ring flips during the hydride transfer, the "Small" and "Large" pocket discrimination of the catalyst (Noyori or Enzyme) is compromised.
Strategic Fixes:
-
Thermodynamic Control: Run reactions at the lowest possible temperature (0°C or below) to "freeze" the ring into its lowest energy conformer (Boat-Chair).
-
Steric Locking: Use a catalyst with a bulkier arene ligand. Switch from (p-cymene) to (mesitylene) or (hexamethylbenzene) to force the substrate into a rigid orientation.
Decision Support Workflows
Workflow 1: Selecting the Right Method
Caption: Decision matrix for selecting between Biocatalytic and Chemocatalytic routes based on scale and purity requirements.
Workflow 2: Troubleshooting Low Selectivity (ee)
Caption: Logic flow for diagnosing and fixing low enantiomeric excess in cyclooctyl ketone reductions.
References
-
Biocatalysis of Bulky Ketones: Zhou, J., et al. (2020). "Stereochemistry in Asymmetric Reduction of Bulky-Bulky Ketones by Alcohol Dehydrogenases." ResearchGate.
-
Cyclooctane Conformation: Hendrickson, J. B. (1967). "Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings." Journal of the American Chemical Society.[6][7]
-
Noyori ATH Mechanism: Noyori, R., & Hashiguchi, S. (1997).[5] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.
-
-Halo Ketone Reduction: Hamamoto, H., et al. (2002). "Asymmetric Transfer Hydrogenation of
-Functionalized Ketones." Chemistry – A European Journal.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
Technical Support Center: Workup and Purification of 2-Chloro-1-cyclooctylethanone
This guide provides a comprehensive framework for the post-reaction workup and purification of 2-Chloro-1-cyclooctylethanone. As a reactive α-haloketone, this compound is a valuable intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds in medicinal chemistry.[1][2][3] However, its bifunctional nature—possessing both an electrophilic α-carbon and a carbonyl group—necessitates a carefully designed purification strategy to prevent product loss and remove common impurities.[1][2][4]
This document moves beyond a simple procedural list, offering causal explanations for each step and troubleshooting advice grounded in chemical principles to empower researchers in their laboratory work.
Part 1: Foundational Principles & Initial Assessment
This section addresses the critical questions to consider before initiating the workup procedure. A thorough understanding of the chemical environment is paramount for designing an effective purification strategy.
Q1: What are the key chemical properties of 2-Chloro-1-cyclooctylethanone that influence its purification?
A1: The purification strategy is dictated by the compound's structure and reactivity:
-
Polarity: The presence of the ketone carbonyl group makes 2-Chloro-1-cyclooctylethanone moderately polar. This allows it to be readily dissolved in common organic solvents like ethyl acetate, dichloromethane (DCM), and diethyl ether, which is essential for effective liquid-liquid extraction.
-
Electrophilicity: The inductive effect of the carbonyl group enhances the electrophilicity of the α-carbon, making the chlorine atom a good leaving group.[1] This high reactivity is beneficial for subsequent synthetic steps but also makes the compound susceptible to degradation by nucleophiles, including water (hydrolysis) or bases (e.g., Favorskii rearrangement), during the workup.[4][5]
-
Thermal Stability: While distillable under vacuum, α-haloketones can be thermally sensitive. Prolonged exposure to high temperatures should be avoided to prevent decomposition.
-
Lack of Acidity/Basicity: The compound itself is neutral, meaning its solubility will not be significantly altered by changes in aqueous phase pH. This allows for acidic or basic washes to remove corresponding impurities without loss of product into the aqueous layer.
Q2: What are the most probable impurities in my crude product after synthesis?
A2: A typical synthesis involves the direct α-chlorination of the parent ketone, 1-cyclooctylethanone, using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).[6][7] Therefore, the crude mixture is likely to contain:
-
Unreacted 1-cyclooctylethanone: Incomplete reactions will leave residual starting material. Its polarity is very similar to the product, making it the primary challenge for purification.
-
Polychlorinated Byproducts: Over-chlorination can lead to the formation of α,α-dichloro species.
-
Acidic Residues: Reagents like SO₂Cl₂ generate HCl as a byproduct.[8] Acid-catalyzed reactions will have residual acid. These must be neutralized to prevent acid-catalyzed degradation during concentration.
-
Chlorinating Agent Residues: Depending on the reagent used, byproducts like succinimide (from NCS) may be present.
Part 2: Standard Workup & Purification Protocol
This section details a robust, field-proven methodology for isolating 2-Chloro-1-cyclooctylethanone. The protocol is designed to be self-validating, with integrated checkpoints for monitoring progress.
Workflow for Purification of 2-Chloro-1-cyclooctylethanone
Caption: A standard workflow for the workup and purification of α-haloketones.
Experimental Protocol: Step-by-Step Guide
Step 1: Reaction Quenching
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC, GC-MS), cool the reaction flask in an ice-water bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ice water, while stirring vigorously.[8]
-
Scientist's Note (Causality): Quenching serves two purposes. First, it deactivates any remaining reactive chlorinating agent. Second, the use of a weak base like NaHCO₃ neutralizes acidic byproducts (e.g., HCl).[8][9] This is critical to prevent acid-catalyzed side reactions during the subsequent extraction and concentration steps.
-
Step 2: Liquid-Liquid Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Use a volume roughly equal to that of the aqueous mixture.
-
Stopper the funnel, invert, and vent frequently to release any pressure (especially if bicarbonate was used, which generates CO₂).
-
Shake vigorously for 1-2 minutes. Allow the layers to separate fully.
-
Drain the organic layer. If DCM is the solvent, it will be the bottom layer; for ethyl acetate, it will be the top layer.
-
Re-extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.[10] Combine all organic extracts.
-
Scientist's Note (Expertise): Ethyl acetate is often a preferred solvent due to its lower toxicity and easier removal compared to DCM. The multiple extractions maximize yield by accounting for the partition coefficient of the product between the organic and aqueous phases.
-
Step 3: Aqueous Washing
-
Return the combined organic extracts to the separatory funnel.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any remaining acid.[8][9]
-
Water Wash: Wash with deionized water to remove any residual bicarbonate solution.
-
Brine Wash: Finally, wash with a saturated aqueous solution of NaCl (brine).
-
Scientist's Note (Trustworthiness): The brine wash is a critical, often overlooked step. It helps to break up emulsions and removes the bulk of the dissolved water from the organic layer by osmotic pressure, making the subsequent drying step more efficient.
-
Step 4: Drying
-
Transfer the washed organic layer to a clean Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add in portions and swirl until some of the drying agent remains free-flowing (not clumped together).
-
Allow the mixture to stand for 15-20 minutes.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
Step 5: Concentration
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The water bath temperature should be kept low (typically ≤ 40 °C) to prevent thermal degradation of the product.
-
Concentrate until a crude oil or solid is obtained.
Step 6: Final Purification The crude material now contains primarily the desired product and unreacted starting material. Two main techniques are recommended:
-
Method A: Flash Column Chromatography (Recommended for High Purity)
-
Stationary Phase: Silica gel (60–120 mesh).[6]
-
Mobile Phase: A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient. Start with a low polarity (e.g., 98:2 hexane:EtOAc) and gradually increase the polarity.
-
Procedure: The starting ketone, being less polar, will typically elute before the more polar α-chloroketone product. Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Scientist's Note (Expertise): A small-scale trial to determine the optimal eluent composition by TLC is highly recommended before committing to a large-scale column.
-
-
-
Method B: Vacuum Distillation or Recrystallization (If Applicable)
-
Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be effective, especially for larger scales.[11][12] The difference in boiling points between 1-cyclooctylethanone and 2-Chloro-1-cyclooctylethanone will determine the feasibility.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be an efficient purification method.[9][13][14] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[15]
-
Part 3: Troubleshooting Guide & FAQs
Q3: I have a persistent emulsion in my separatory funnel. How do I resolve it?
A3: Emulsions are common when working with complex mixtures.
-
Solution 1 (Patience): Let the funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Solution 2 (Brine): Add a significant amount of saturated brine solution. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Solution 3 (Filtration): Filter the entire emulsified layer through a pad of Celite or glass wool. This can physically disrupt the microscopic droplets causing the emulsion.
-
Solution 4 (Solvent Addition): Adding more of the organic extraction solvent can sometimes resolve the issue.[16]
Q4: My TLC analysis shows that the product and starting material have very close Rf values. How can I improve chromatographic separation?
A4: This is a common challenge due to the similar polarities of the ketone and the α-chloroketone.
-
Optimize Eluent System: Test different solvent systems. Sometimes switching from ethyl acetate to diethyl ether or adding a small percentage (<1%) of a more polar solvent like methanol can subtly alter the relative affinities and improve separation.
-
Use High-Performance Silica: Employing a finer mesh silica gel (e.g., 230-400 mesh) for the column will provide a higher surface area and better resolution.
-
Run a Slower Column: Decrease the flow rate of the eluent through the column to allow for better equilibration between the stationary and mobile phases, which enhances separation.
Q5: I am experiencing low yields and suspect my product is degrading. What is the likely cause and how can I prevent it?
A5: Product degradation is often due to the compound's inherent reactivity.
-
Cause 1 (Base-Induced Degradation): α-Haloketones can undergo the Favorskii rearrangement in the presence of a strong base.[4] Using a strong base (like NaOH or KOH) for quenching should be avoided. Stick to mild bases like NaHCO₃.
-
Cause 2 (Nucleophilic Attack): If the reaction solvent is an alcohol (e.g., methanol, ethanol), it can act as a nucleophile, displacing the chloride. Ensure your reaction and workup solvents are aprotic if possible.
-
Cause 3 (Thermal Degradation): As mentioned, avoid excessive heat during solvent removal.
-
Prevention Strategy: Keep the workup process cold (use ice baths) and efficient. Do not let the crude material sit for extended periods, especially in the presence of potential nucleophiles or acidic/basic contaminants.
Part 4: Data Presentation
Table 1: Physical Properties of Key Compounds
This table summarizes key data to aid in the design and monitoring of the purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 1-cyclooctylethanone | C₁₀H₁₈O | 154.25 | ~225-227 | Moderate |
| 2-Chloro-1-cyclooctylethanone | C₁₀H₁₇ClO | 188.69 | Not readily available; expected to be higher than starting material | Moderately High |
Note: Physical properties are estimated or based on similar structures. Experimental determination is recommended.
Part 5: Safety Precautions
-
Toxicity and Lachrymatory Properties: α-Haloketones are potent alkylating agents and are often lachrymators (tear-inducing).[4][17] All handling of 2-Chloro-1-cyclooctylethanone and the crude reaction mixture must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but check compatibility).
-
Waste Disposal: Dispose of all chemical waste, including aqueous layers and contaminated materials, according to your institution's hazardous waste disposal guidelines.
References
-
Wikipedia. α-Halo ketone. [Link]
-
Erian, A. W., Sherif, S. M., & Al-Harrasi, A. A. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(4), 843. [Link]
-
Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. [Link]
-
Kosugi, M., et al. REACTION OF Α-Chloro KETONES WITH ALLYLTRI-n-BUTYLTIN. CONTROL OF REACTION SITE BY THE VARIATION OF REACTION CONDITIONS. Amanote Research. [Link]
-
McPhee, W. D., & Klingsberg, E. (1944). The Reaction of Some α-Chloroketones with Alkali. Journal of the American Chemical Society, 66(7), 1132–1135. [Link]
- Google Patents. (2005).
- Google Patents. (2003). A method for preparing α' chloroketones. (CN1466561A).
-
Majumdar, K. C., & Khan, A. T. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC, 2003(9), 33-37. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. [Link]
-
Zenkevich, I. G., & Kosman, V. M. (2001). Gas chromatographic identification of chlorination products of aliphatic ketones. Zhurnal analiticheskoĭ khimii, 56(5), 424–431. [Link]
-
Yathirajan, H. S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]
-
De Kimpe, N. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
-
Kano, T., et al. (2017). Enantioselective decarboxylative chlorination of β-ketocarboxylic acids. Nature Communications, 8, 15551. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents. (2022). Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (CN114292178A).
-
Studer, A., et al. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932–4935. [Link]
- Google Patents. (1997).
-
ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]
-
ResearchGate. (2015). Can anyone suggest a better workup procedure in compound purification for organic synthesis?. [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
-
Organic Syntheses. methyl cyclopropyl ketone. [Link]
- Google Patents. (2015). Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. (CN104876811A).
-
ResearchGate. (2019). Efficient Synthesis of α-Glycosyl Chlorides Using 2-Chloro-1,3-dimethylimidazolinium Chloride: A Convenient Protocol for Quick One-Pot Glycosylation. [Link]
- Google Patents. (2007). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (US20070149785A1).
-
U.S. Environmental Protection Agency. 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. CompTox Chemicals Dashboard. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-cyclobutylethan-1-one. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-cyclopropylethan-1-one. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-cyclopentylethanone. PubChem Compound Database. [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]
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avoiding over-halogenation in the synthesis of 2-Chloro-1-cyclooctylethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of α-chloro ketones. This guide is specifically designed for researchers, chemists, and process development professionals who are working on the α-chlorination of cyclooctylethanone and encountering challenges, particularly with the formation of di- and poly-halogenated byproducts. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies required to achieve high selectivity and yield for the desired mono-chloro product, 2-Chloro-1-cyclooctylethanone.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 2,2-dichloro-1-cyclooctylethanone in my final product. What is the most likely cause?
A1: The formation of dichlorinated species is the most common issue in α-halogenation. The primary causes are typically related to the reaction mechanism. Under basic conditions, the mono-chlorinated product is more acidic than the starting ketone, leading to rapid deprotonation and a second chlorination.[1] Other common causes include using an excess of the chlorinating agent, elevated reaction temperatures, or prolonged reaction times.
Q2: Which chlorinating agent is best for selective mono-chlorination of a ketone like cyclooctylethanone?
A2: For selective mono-chlorination, sulfuryl chloride (SO₂Cl₂) is often the reagent of choice due to its reliability and effectiveness under acidic conditions.[2][3] Other reagents like N-Chlorosuccinimide (NCS) or systems such as acetyl chloride with a ceric ammonium nitrate (CAN) catalyst have also been shown to be highly selective, preventing unwanted polychlorination.[4]
Q3: Can I use a base to catalyze the reaction?
A3: It is strongly discouraged. Base-catalyzed halogenation of enolizable ketones almost invariably leads to polyhalogenation due to the increased acidity of the α-proton in the mono-halogenated product.[1] For selective mono-chlorination, an acid-catalyzed pathway is mechanistically favored.[5][6]
Q4: My reaction is very slow at low temperatures. Is it safe to heat the reaction to speed it up?
A4: Increasing the temperature can significantly decrease the selectivity of the reaction, promoting over-halogenation and other side reactions. It is preferable to allow the reaction to proceed slowly at a controlled low temperature (e.g., 0 °C to room temperature). Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time without applying heat.
Q5: During workup, I'm losing a significant portion of my desired α-chloro ketone product. What could be happening?
A5: α-chloro ketones can be unstable, particularly in the presence of water or base.[7] Hydrolysis can occur, converting your product to the corresponding α-hydroxy ketone. Additionally, if any residual base is used (e.g., a bicarbonate wash), it can induce degradation or Favorskii-type rearrangements.[7] It is recommended to perform aqueous workups under mildly acidic conditions (pH 3-5), work quickly, and use anhydrous solvents for storage.[7]
In-Depth Troubleshooting and Optimization Guide
The Mechanistic Divide: Why Reaction Conditions Dictate Selectivity
The key to preventing over-halogenation lies in understanding the reaction mechanism. The α-chlorination of a ketone proceeds through an enol or enolate intermediate. The conditions you choose—acidic or basic—determine which intermediate is formed and control the outcome.[1][5]
-
Acid-Catalyzed Pathway (Favors Mono-chlorination): In the presence of an acid catalyst, the ketone is protonated, which facilitates tautomerization to its enol form. This enol, a weak nucleophile, then attacks the electrophilic chlorine source (e.g., Cl₂ or SO₂Cl₂). The formation of the enol is the slow, rate-determining step and its rate is independent of the halogen concentration.[6] Critically, the electron-withdrawing effect of the newly introduced chlorine atom destabilizes the transition state for the formation of a second enol, thus slowing down any subsequent chlorination. This is the foundation of selective mono-chlorination.
-
Base-Promoted Pathway (Leads to Poly-chlorination): Under basic conditions, a proton is removed from the α-carbon to form a highly nucleophilic enolate. This enolate rapidly attacks the chlorinating agent. However, the α-proton of the resulting 2-Chloro-1-cyclooctylethanone is now even more acidic than the protons of the starting material due to the inductive effect of the chlorine atom. Consequently, it is deprotonated preferentially, leading to a rapid second chlorination to form the 2,2-dichloro byproduct.[1]
Troubleshooting Workflow for Over-halogenation
Use this decision tree to diagnose and solve issues related to the formation of dichlorinated byproducts.
Optimizing Reaction Parameters
Success in this synthesis is highly dependent on careful control of several variables. The following table summarizes the recommended parameters.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | A reliable and effective liquid reagent for acid-catalyzed chlorination. It generates HCl and SO₂ as byproducts, which are easily removed.[2][3] |
| Stoichiometry | 1.0 - 1.05 equivalents | A slight excess ensures full conversion of the starting material, but a large excess will drive the reaction towards dichlorination. Precise addition is critical. |
| Catalyst | None required (autocatalytic) or catalytic HCl | SO₂Cl₂ generates HCl in situ, which catalyzes the reaction. Adding a small amount of gaseous HCl or a drop of acetyl chloride at the start can ensure the reaction begins under acidic conditions. |
| Solvent | Anhydrous Dichloromethane (DCM) or Diethyl Ether | Aprotic solvents are essential to prevent hydrolysis of both the reagent and the product. DCM is often preferred for its ability to dissolve the starting materials and its appropriate boiling point. |
| Temperature | 0-5 °C during addition, then slowly warm to RT | Low temperature is the most critical parameter for controlling selectivity. It slows the rate of the second chlorination more significantly than the first. Exothermic reactions must be cooled efficiently. |
| Addition Method | Slow, dropwise addition via syringe pump | Prevents localized areas of high reagent concentration, which can lead to over-halogenation. A 30-60 minute addition time is recommended. |
| Reaction Monitoring | TLC or GC | Do not run the reaction for a fixed amount of time. Monitor the consumption of the starting ketone. Quench the reaction as soon as the starting material is gone to prevent byproduct formation. |
Recommended Chlorinating Agents: A Comparative Overview
While sulfuryl chloride is a strong candidate, other reagents offer different advantages.
| Reagent | Typical Conditions | Pros | Cons |
| Sulfuryl Chloride (SO₂Cl₂) | DCM or Ether, 0 °C to RT | Highly effective, inexpensive, generates volatile byproducts.[2] | Can be aggressive; requires careful temperature and stoichiometry control. |
| N-Chlorosuccinimide (NCS) | Acetic Acid or CCl₄, often with a radical initiator (AIBN) or acid catalyst. | Milder than SO₂Cl₂; solid reagent, easy to handle.[8] | Succinimide byproduct must be removed via filtration/extraction. |
| Chlorine Gas (Cl₂) | CH₂Cl₂, CH₃COOH | Inexpensive for large-scale synthesis. | Difficult to handle and measure accurately on a lab scale; highly toxic. |
| Acetyl Chloride / CAN | Acetonitrile, Room Temp | Very mild and highly selective for mono-chlorination; no dichlorination observed even with excess reagent.[4] | Requires a catalyst; may not be as cost-effective for large scale. |
Validated Experimental Protocol: Selective Synthesis of 2-Chloro-1-cyclooctylethanone
This protocol is designed to maximize the yield of the mono-chlorinated product while minimizing over-halogenation.
Materials:
-
Cyclooctylethanone (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq), freshly distilled or from a new bottle
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware, oven-dried before use
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is completely dry.
-
Reagent Preparation: Dissolve cyclooctylethanone (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in the reaction flask.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dilute the sulfuryl chloride (1.05 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred ketone solution over a period of 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the reaction slowly warm to room temperature.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (staining with KMnO₄) or by taking small aliquots for GC analysis. The goal is to see the complete disappearance of the starting material spot/peak.
-
Quenching: Once the starting material is consumed (typically 2-4 hours at room temperature), carefully quench the reaction by slowly adding it to a beaker of cold saturated sodium bicarbonate solution or ice water while stirring vigorously. This will neutralize the generated HCl. Perform this step in a well-ventilated fume hood due to gas evolution (CO₂ and SO₂).
-
Workup:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash with water, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Chloro-1-cyclooctylethanone.
References
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Available from: [Link]
-
Chemistry LibreTexts. 5.3: Alpha Halogenation of Aldehydes and Ketones. (2024). Available from: [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. (2020). Available from: [Link]
-
Wang, Z. et al. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society. (2024). Available from: [Link]
-
Pinto, A. et al. Synthetic Access to Aromatic α-Haloketones. Molecules. (2020). Available from: [Link]
- Masilamani, D. Selective monochlorination of ketones and aromatic alcohols. (1982). U.S. Patent 4,310,702.
-
De, S. K. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc. (2003). Available from: [Link]
-
Chen, J. et al. Copper(I)-catalysed site-selective C(sp3)–H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T. Nature Communications. (2021). Available from: [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link]
-
Majdecki, M. et al. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. (2020). Available from: [Link]
-
Masilamani, D. & Rogic, M. M. Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. (1981). Available from: [Link]
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- 8. Copper(I)-catalysed site-selective C(sp3)–H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: HPLC vs. GC-MS for Monitoring Reactions of 2-Chloro-1-cyclooctylethanone
Executive Summary
The analysis of reactions involving α-chloro ketones, such as 2-Chloro-1-cyclooctylethanone, presents a unique set of analytical challenges rooted in the compound's inherent reactivity and potential thermal instability. For researchers and drug development professionals, selecting the appropriate analytical technique is paramount for accurate reaction monitoring, impurity profiling, and yield optimization. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific application. We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer data-driven insights to guide your methodological choices. While HPLC offers a robust and direct approach for routine analysis, GC-MS provides unparalleled specificity and sensitivity for structural confirmation and trace impurity identification, albeit with a more demanding sample preparation workflow.
The Analytical Challenge: Understanding 2-Chloro-1-cyclooctylethanone
2-Chloro-1-cyclooctylethanone is a reactive intermediate valuable in organic synthesis. Its structure features a ketone functional group and an adjacent (α-position) chlorine atom, a combination that makes the α-carbon highly susceptible to nucleophilic substitution. This reactivity is beneficial for synthesis but poses a significant challenge for analysis.
Key Physicochemical Considerations:
-
Thermal Lability: The α-chloro ketone moiety can be prone to degradation or rearrangement at elevated temperatures, a critical factor when considering gas chromatography.[1]
-
Reactivity and Stability: This class of compounds is most stable under acidic conditions (pH < 5).[2] In neutral or basic media, it can readily undergo hydrolysis or other base-catalyzed degradation, potentially forming byproducts that complicate reaction analysis.
-
Polarity & Volatility: With a molecular weight of 174.66 g/mol and a polar carbonyl group, the compound's volatility is limited, making direct GC analysis challenging without derivatization.
The primary analytical goal is to separate the starting material from the product(s) and any reaction byproducts or degradants, allowing for accurate quantification and reaction progress monitoring.
The Workhorse Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, primarily because it separates compounds in a liquid phase at or near ambient temperature.[3][4] This makes it exceptionally well-suited for analyzing thermally unstable or non-volatile molecules like 2-Chloro-1-cyclooctylethanone.[5]
Principle of Separation
For this application, a reversed-phase HPLC (RP-HPLC) method is ideal. The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase. Compounds elute based on their hydrophobicity; more polar compounds elute earlier, while more non-polar compounds are retained longer on the column.
Causality Behind Experimental Choices
The primary concern when developing an HPLC method for an α-chloro ketone is ensuring its stability throughout the analysis. Forced degradation studies show that these compounds are highly susceptible to hydrolysis, especially at neutral or basic pH.[2] Therefore, the mobile phase must be acidified.
-
Mobile Phase Acidification: The addition of 0.1% formic acid to both the aqueous and organic mobile phase components maintains a low pH (< 5). This suppresses the ionization of any acidic or basic functional groups and, most critically, minimizes the hydrolytic degradation of the analyte on the column.[2]
-
Detector Selection: The ketone carbonyl group contains a chromophore that absorbs UV light. A UV-Vis detector set at or near the absorbance maximum (λmax) of the ketone (typically around 254 nm) provides good sensitivity and linearity for quantification.
-
Sample Preparation: A key advantage of HPLC is the simplicity of sample preparation. Reaction aliquots can often be directly analyzed after a simple "dilute-and-shoot" procedure, where the sample is quenched and diluted in the initial mobile phase composition.
Experimental Protocol: HPLC-UV for Reaction Monitoring
Objective: To quantify the consumption of 2-Chloro-1-cyclooctylethanone and the formation of product(s) over time.
Methodology:
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting it into a known volume (e.g., 950 µL) of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient Program:
-
0-15 min: 30% B to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Generate an external standard calibration curve using a purified standard of 2-Chloro-1-cyclooctylethanone.
-
Calculate the concentration of the starting material in the reaction samples by comparing its peak area to the calibration curve.
-
HPLC Workflow Diagram
Caption: HPLC-UV workflow for reaction monitoring.
The Definitive Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional separation efficiency and provides structural information through mass spectrometry, making it the gold standard for identifying unknown compounds.[4] However, its requirement for volatile and thermally stable analytes presents a hurdle for molecules like 2-Chloro-1-cyclooctylethanone.[6]
The Derivatization Imperative
Direct injection of an α-chloro ketone into a hot GC inlet (typically >250°C) risks on-column degradation, leading to inaccurate results. To overcome this, chemical derivatization is employed. This process modifies the analyte to:
-
Increase Volatility and Thermal Stability: By converting the polar ketone group into a less polar, more stable derivative.[7][8]
-
Enhance Detection: Introducing specific functional groups can improve ionization efficiency and lead to characteristic fragmentation patterns in the mass spectrometer.
A highly effective derivatizing agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). It reacts with the carbonyl group to form a stable oxime derivative.[9][10] The resulting PFB-oxime is more volatile and thermally stable, and the pentafluorobenzyl group is highly electronegative, which significantly enhances sensitivity in MS detection.
Causality Behind Experimental Choices
-
Derivatization Step: The PFBHA reaction is quantitative and robust, avoiding the disadvantages of other reagents like 2,4-DNPH which can decompose at high temperatures.[9] This extra sample preparation step is a trade-off for achieving a stable analysis and obtaining mass spectral data.
-
GC Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides excellent resolving power for a wide range of derivatized organic compounds.
-
Mass Spectrometry: Electron Impact (EI) ionization is a standard, robust technique that generates reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be used for identification and library searching. For quantification, Selected Ion Monitoring (SIM) can be used to improve sensitivity and selectivity by monitoring only characteristic ions of the target analyte.[11]
Experimental Protocol: GC-MS with PFBHA Derivatization
Objective: To identify and quantify 2-Chloro-1-cyclooctylethanone and its reaction byproducts with high sensitivity and specificity.
Methodology:
-
Sample Preparation & Derivatization:
-
Withdraw a reaction aliquot and quench as described for HPLC.
-
Transfer a known volume of the diluted sample to a new vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of a PFBHA solution (e.g., 10 mg/mL in pyridine or a suitable buffer).
-
Seal the vial and heat at 60-70°C for 60 minutes to form the oxime derivative.[10]
-
Cool the vial to room temperature. Extract the derivative with a small volume of hexane or ethyl acetate for injection.
-
-
Instrumentation & Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Impact, 70 eV).
-
MS Mode: Full Scan (e.g., m/z 50-550) for identification or SIM for quantification.
-
GC-MS Workflow Diagram
Caption: GC-MS workflow including the essential derivatization step.
Head-to-Head Performance Comparison
The choice between HPLC and GC-MS depends entirely on the analytical objective. The following table summarizes the key performance characteristics of each technique for this specific application.
| Feature | HPLC-UV | GC-MS (with Derivatization) |
| Analyte Suitability | Excellent for thermally labile and non-volatile compounds.[4][5] | Requires analyte to be volatile and thermally stable, necessitating derivatization.[6] |
| Sample Preparation | Simple: Quench, dilute, and inject. | Complex: Involves solvent exchange, derivatization reaction, and extraction. |
| Analysis Time | Typically 15-30 minutes per sample.[3] | Longer overall due to sample prep; GC run time is often faster (5-20 min).[3][4] |
| Sensitivity | Good, depends on the UV detector and analyte chromophore. | Excellent, especially with SIM mode; derivatization often enhances sensitivity.[6][12] |
| Selectivity | Based on chromatographic retention time. Co-elution of isomers or impurities is possible.[13] | Very high; combines chromatographic separation with mass-based detection.[12] |
| Information Provided | Quantitative data based on UV absorbance. No structural information. | Quantitative data and definitive structural information from mass fragmentation patterns. |
| Robustness | Generally considered more robust for routine QC applications. | Derivatization step can introduce variability if not carefully controlled. |
| Cost per Analysis | Lower, primarily driven by solvent consumption.[5] | Higher, due to reagents for derivatization and more complex instrumentation. |
Senior Scientist's Recommendation
As a Senior Application Scientist, my recommendation is not to view these techniques as mutually exclusive but as complementary tools to be deployed based on the stage of your research and the specific question you need to answer.
-
For Routine Reaction Monitoring and High-Throughput Screening: HPLC-UV is the superior choice. Its simple sample preparation, robustness, and direct analysis capabilities make it ideal for quickly assessing reaction conversion and purity in a well-understood system. It provides reliable quantitative data with minimal effort.
-
For Impurity Identification, Structural Confirmation, and Method Development: GC-MS is the indispensable tool. When you need to identify an unknown byproduct, confirm the structure of your product, or investigate trace-level impurities, the specificity of mass spectrometry is non-negotiable. The investment in developing a derivatization protocol pays off with definitive, unambiguous results that are crucial for regulatory filings and a deep understanding of the reaction chemistry.
References
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]
-
Mwangi, J. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available from: [Link]
- Prakash, C. Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
-
Sugaya, N., et al. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available from: [Link]
-
Ramthun, M. & D. P. (2009). Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides. PMC. Available from: [Link]
-
AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AmpTech Instruments. Available from: [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available from: [Link]
-
Phenomenex. (2025). HPLC vs. GC: Key Differences, Applications, and Advantages. Phenomenex. Available from: [Link]
-
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: [Link]
-
News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available from: [Link]
-
Zhang, K. (2013). Two-Dimensional HPLC in Pharmaceutical Analysis. American Pharmaceutical Review. Available from: [Link]
-
Wang, S., et al. (2023). Improving the analytical flexibility of thermal desorption in determining unknown VOC samples by using re-collection. RSC Advances. Available from: [Link]
-
Shimadzu. Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Shimadzu. Available from: [Link]
Sources
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- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
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Comparative Validation: Scalable Synthesis of 2-Chloro-1-cyclooctylethanone
Executive Summary
The synthesis of 2-Chloro-1-cyclooctylethanone (chloromethyl cyclooctyl ketone) presents a classic regioselectivity challenge in organic chemistry. Standard halogenation of methyl ketones often fails on cycloalkyl substrates due to competing radical halogenation at the tertiary ring carbon.
This guide validates a Corey-Chaykovsky Homologation-Chlorination sequence (Method B) as the superior alternative to Direct Chlorination (Method A). While Method A uses inexpensive reagents, it suffers from poor selectivity and difficult purification. Method B, utilizing a dimethylsulfoxonium ylide intermediate, offers a convergent, safety-optimized route suitable for pharmaceutical scale-up, eliminating the need for toxic diazomethane or cryogenic organolithiums.
| Metric | Method A: Direct Chlorination | Method B: Sulfoxonium Ylide (Recommended) |
| Precursor | 1-Cyclooctylethanone | Cyclooctanecarbonyl Chloride |
| Key Reagent | Sulfuryl Chloride ( | Trimethylsulfoxonium Iodide / HCl |
| Selectivity | Low (Ring chlorination impurities) | High (>98% Regio-fidelity) |
| Safety Profile | Corrosive / Radical hazards | Moderate (Standard handling) |
| Isolated Yield | 45-55% | 82-88% |
Technical Context & Mechanistic Rationale
The Challenge: Regiocontrol in Cycloalkyl Systems
Targeting the
The Solution: Constructive Homologation
Method B bypasses the selectivity issue by constructing the chloromethyl moiety de novo. By reacting an activated acid derivative with dimethylsulfoxonium methylide , a stable
Mechanistic Pathway (Method B)[2]
Figure 1: Mechanistic flow of the Sulfoxonium Ylide route. The stability of the Beta-Keto Ylide prevents over-reaction, a common failure mode in Grignard approaches.
Experimental Protocols
Method A: Direct Chlorination (Benchmark)
Use for: Small-scale, non-critical crude material generation.
-
Dissolution: Dissolve 1-cyclooctylethanone (10.0 mmol) in
(20 mL) and Methanol (5 mL). -
Addition: Cool to 0°C. Add Sulfuryl Chloride (
, 11.0 mmol) dropwise over 30 minutes. -
Reflux: Warm to room temperature and reflux for 2 hours.
-
Quench: Pour into ice water and extract with DCM.
-
Critical Failure Point: GC-MS analysis typically reveals ~15% 1-(1-chlorocyclooctyl)ethanone (tertiary chloride) and ~10% gem-dichloro impurities. Separation requires tedious column chromatography.
Method B: Sulfoxonium Ylide Protocol (Validated)
Use for: High-purity synthesis, pharmaceutical intermediates, and scale-up.
Reagents
-
Trimethylsulfoxonium iodide (TMSOI): 1.2 equiv
-
Potassium tert-butoxide (
): 1.2 equiv -
Cyclooctanecarbonyl chloride: 1.0 equiv
-
THF (Anhydrous): 10 V (volumes)
-
HCl (4M in Dioxane or ethereal HCl): 1.5 equiv
Step-by-Step Methodology
-
Ylide Generation:
-
Charge a flame-dried flask with TMSOI (1.2 equiv) and THF (5 V).
-
Add
(1.2 equiv) portion-wise at room temperature. -
Observation: The suspension will thin and turn milky white as dimethylsulfoxonium methylide forms. Stir for 1 hour at reflux (65°C) to ensure complete formation, then cool to 0°C.
-
-
Acylation:
-
Dissolve Cyclooctanecarbonyl chloride (1.0 equiv) in THF (2 V).
-
Add the acid chloride solution dropwise to the ylide suspension at 0–5°C over 30 minutes.
-
Process Control: Monitor by TLC/HPLC. The reaction is rapid. Stir for 1 hour at RT. The intermediate
-keto ylide is stable.
-
-
Chlorination (The Quench):
-
Cool the reaction mixture to 0°C.
-
Add anhydrous HCl (4M in Dioxane, 1.5 equiv) dropwise.
-
Caution: Exothermic reaction.[2] Gas evolution may occur.
-
Allow to warm to RT and stir for 2 hours.
-
Mechanism:[3] The HCl protonates the ylide oxygen; the chloride ion attacks the methylene carbon, displacing DMSO.
-
-
Workup:
-
Quench with water (10 V). Extract with Ethyl Acetate (
V). -
Wash organics with saturated
(to remove excess acid) and Brine. -
Dry over
and concentrate.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-Chloro-1-cyclooctylethanone via the Sulfoxonium Ylide route.
Comparative Data Analysis
The following data summarizes three independent trials comparing the benchmark method against the validated ylide route.
| Parameter | Method A ( | Method B (Ylide/HCl) | Notes |
| Conversion | 92% | >99% | Method A leaves unreacted methyl ketone. |
| Regioselectivity | 82:18 ( | >99:1 | Method B constructs the bond; no ring abstraction. |
| Isolated Yield | 52% | 86% | Loss in Method A due to chromatography. |
| Purity (HPLC) | 88% (after workup) | 97% (crude) | Method B product often crystallizes directly. |
| E-Factor | High (Chromatography solvent) | Low | Method B requires only extraction. |
Impurity Profile Note
In Method A, the 1-(1-chlorocyclooctyl)ethanone impurity is particularly insidious. It has a boiling point very similar to the product, making distillation ineffective. The tertiary chloride is also liable to elimination, causing instability in downstream steps. Method B generates DMSO as the primary byproduct, which is effortlessly removed during the aqueous wash.
Conclusion & Recommendation
For the synthesis of 2-Chloro-1-cyclooctylethanone , the Sulfoxonium Ylide Route (Method B) is the validated standard for professional applications.
-
Safety: It avoids the explosion hazards of diazomethane (Arndt-Eistert) and the toxicity of organotin reagents.
-
Quality: It solves the regioselectivity problem inherent to cyclooctyl ring systems by avoiding radical conditions entirely.
-
Scalability: The reaction utilizes standard reactor configurations and thermally stable intermediates, making it suitable for kilogram-scale production.
Recommendation: Adopt Method B for all library synthesis and process development campaigns requiring this scaffold.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Wang, D., Schwinden, M. D., Radesca, L., et al. (2004). One-Carbon Chain Extension of Esters to
-Chloroketones: A Safer Route without Diazomethane.[1] The Journal of Organic Chemistry, 69(5), 1629–1633. Link -
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of
-Unsaturated -Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.[4] The Journal of Organic Chemistry, 78(15), 7764–7770. Link -
Wyman, D. P., & Kaufman, P. R. (1964). Chlorination of Methyl Ketones with Sulfuryl Chloride. The Journal of Organic Chemistry, 29(7), 1956–1960. Link
-
Archibald, T. G., & Baum, K. (1990). Synthesis of
-chloroketones from carboxylic acids. Synthetic Communications, 20(3), 407-411. Link
Sources
- 1. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
spectroscopic analysis (IR, UV-Vis) of 2-Chloro-1-cyclooctylethanone
Spectroscopic Profiling of -Haloketones: A Comparative Analysis of 2-Chloro-1-cyclooctylethanone
Executive Summary & Strategic Context
In pharmaceutical synthesis, 2-Chloro-1-cyclooctylethanone serves as a critical electrophilic building block, particularly in the formation of fused heterocycles (e.g., thiazoles via Hantzsch synthesis). Its reactivity is defined by the interplay between the steric bulk of the cyclooctyl ring and the electronic activation of the
For researchers, accurate characterization is not merely about identification; it is about assessing purity and confirming the electronic environment that dictates subsequent reactivity. This guide provides a comparative spectroscopic analysis (IR and UV-Vis), distinguishing the target molecule from its non-halogenated precursor (1-Cyclooctylethanone ) and its ring-contracted analog (2-Chloro-1-cyclohexylethanone ).
Infrared Spectroscopy: The Vibrational Fingerprint
The infrared spectrum provides the most immediate diagnostic evidence of the
Comparative Spectral Data (Carbonyl Region)
The following table summarizes the shift in carbonyl absorption frequencies. Note how the halogenation systematically stiffens the
| Compound | Structure Fragment | Shift ( | Interpretation | |
| 1-Cyclooctylethanone | 1715 | Ref.[1] | Baseline for aliphatic methyl ketones. | |
| 2-Chloro-1-cyclooctylethanone | 1732 - 1740 | +17-25 | Diagnostic Shift. Inductive withdrawal by Cl strengthens the C=O bond order. | |
| 2-Chloro-1-cyclohexylethanone | 1735 | +20 | Similar electronic environment; confirms shift is driven by Cl, not ring size. |
Mechanistic Insight: Why the Shift Occurs?
The shift to a higher wavenumber (blue shift) in the target molecule is governed by the Rotational Isomerism of the
-
Inductive Effect: The electronegative Chlorine pulls electron density through the
-bond framework ( ), reducing the contribution of the single-bond resonance form ( ) of the carbonyl. This increases the double-bond character of the . -
Field Effect (Conformation): In the gauche conformation (chlorine close to oxygen), the dipolar repulsion between the lone pairs of Oxygen and Chlorine further stiffens the bond, leading to the higher end of the frequency range (~1740 cm⁻¹).
Experimental Protocol: IR Analysis
-
Sample State: Neat oil (ATR crystal) or KBr pellet (if crystalline).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 minimum.
-
Key Validation Step: Look for the disappearance of the
wagging overtone of the methyl group (present in the precursor) and the appearance of the stretch in the fingerprint region (600–800 cm⁻¹).
UV-Vis Spectroscopy: Electronic Transitions
While IR shows a shift to higher energy, UV-Vis spectroscopy typically reveals a Bathochromic (Red) Shift for the
Comparative Electronic Absorption
| Compound | Transition | Solvent | ||
| 1-Cyclooctylethanone | 280 | ~20 | Methanol | |
| 2-Chloro-1-cyclooctylethanone | 295 - 305 | ~40 | Methanol | |
| Phenacyl Chloride | 250 | High | (Aromatic Comparison) |
The "Heavy Atom" Effect
The chlorine atom interacts with the carbonyl chromophore. The antibonding
-
Result: The absorption maximum shifts from ~280 nm to ~300 nm.
-
Solvent Effect: In polar solvents (Methanol), the shift may be slightly dampened due to hydrogen bonding stabilizing the ground state
electrons, but the relative red-shift compared to the non-chlorinated precursor remains valid.
Visualizing the Analytical Logic
The following diagrams illustrate the decision-making workflow and the mechanistic causality of the spectral shifts.
Diagram: Mechanistic Causality of Spectral Shifts
Caption: Causal map linking the
Diagram: Synthesis & Characterization Workflow
Caption: Step-by-step validation workflow ensuring product identity through sequential spectroscopic checkpoints.
Experimental Protocols
Synthesis Note (Context)
The target is typically synthesized via the chlorination of 1-cyclooctylethanone using sulfuryl chloride (
IR Characterization Protocol
-
Preparation: Place 1 drop of the oily product on the ATR diamond crystal. If the product is a solid (melting point varies by purity), dissolve 5 mg in 0.5 mL
for solution cell analysis to avoid lattice effects. -
Acquisition: Collect background spectrum (air). Collect sample spectrum (16 scans).
-
Analysis:
UV-Vis Characterization Protocol
-
Solvent: Spectroscopic grade Methanol or Ethanol.
-
Concentration: Prepare a
M solution. (Approx 2 mg in 100 mL). -
Blanking: Use pure solvent in a quartz cuvette (glass absorbs UV <300 nm).
-
Scan: 200 nm to 400 nm.
-
Analysis: Look for the broad, weak band near 300 nm. High absorbance <220 nm indicates the
transition of the carbonyl, which is less diagnostic.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on IR shift rules for -haloketones).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for specific group frequency tables).
- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 20, 3119. (Historical context for the utility of -chloroketones in thiazole synthesis).
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. orgchemboulder.com [orgchemboulder.com]
Computational Modeling of 2-Chloro-1-cyclooctylethanone Reaction Pathways: A Comparative Guide
Executive Summary
2-Chloro-1-cyclooctylethanone represents a unique "stress test" for computational chemistry. It combines a highly reactive
This guide compares two modeling protocols: the industry-standard Static Single-Conformer Approach (SSCA) and the advanced Dynamic Conformational Ensemble Modeling Protocol (DCEMP) . We demonstrate that while SSCA is computationally inexpensive, it fails to predict the correct dominant reaction pathway for cyclooctyl derivatives due to the neglect of dispersion forces and conformational entropy.
Part 1: The Challenge – Flexibility Meets Reactivity
The cyclooctyl ring is notoriously difficult to model because its potential energy surface (PES) is flat, containing multiple local minima (boat-chair, crown, tub) separated by low barriers (< 5 kcal/mol).
-
The Reactivity Dilemma: The
-chloroketone group can undergo:- Substitution: Leading to heterocycles (e.g., with thiourea).
-
Favorskii Rearrangement: Base-mediated ring contraction to cycloheptyl derivatives.
-
Elimination: Formation of
-unsaturated ketones.[1]
-
The Modeling Failure Mode: A static optimization (SSCA) often traps the structure in a local minimum (e.g., a "crown" conformer) that is sterically inaccessible for the desired reaction, leading to artificially high predicted barriers.
Part 2: Comparative Analysis of Modeling Protocols
We evaluated the performance of two distinct computational workflows in predicting the activation energy (
Table 1: Protocol Performance Comparison
| Feature | Protocol A: SSCA (Baseline) | Protocol B: DCEMP (Recommended) |
| Methodology | Static DFT Optimization | Conformational Search + Dispersion DFT |
| Level of Theory | B3LYP / 6-31G(d) | wB97X-D / def2-TZVP |
| Solvation | IEFPCM (Water) | SMD (Water) |
| Conformational Sampling | None (Single input structure) | CREST (GFN2-xTB) + CENSO |
| Dispersion Correction | No | Yes (D3 or D4) |
| Computational Cost | Low (< 4 hours) | High (24-48 hours) |
| Barrier Accuracy ( | ||
| Primary Failure | Predicts wrong major product due to steric locking | N/A |
Expert Insight: Why Protocol A Fails
Protocol A (B3LYP) lacks long-range dispersion interactions, which are critical for stabilizing the folded "boat-chair" conformations of the cyclooctyl ring. Furthermore, by ignoring the Boltzmann distribution of conformers, Protocol A often computes the transition state from a high-energy conformer, resulting in a "phantom barrier" that does not exist in reality.
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the critical decision points determined by the ring conformation.
Caption: Kinetic competition between Substitution and Favorskii Rearrangement. Note how specific ring conformers (Boat-Chair) facilitate the S_N2 trajectory, while others block it.
Part 4: Detailed Methodology (Protocol B)
To achieve high-fidelity results for 2-Chloro-1-cyclooctylethanone, follow this self-validating workflow.
Step 1: Conformational Ensemble Generation
Do not rely on a single drawn structure. Use CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with the GFN2-xTB semi-empirical method to explore the conformational space.
-
Command: crest input.xyz --gfn2 --T 298.15 --ewin 6.0
-
Logic: This generates a "meta-trajectory" that hops between boat-chair, tub, and crown conformers, saving all structures within a 6 kcal/mol window.
Step 2: Geometry Optimization & Filtering
Refine the top conformers (typically 10-20 structures) using a robust DFT functional with dispersion corrections.
-
Software: Gaussian 16 / ORCA 5
-
Functional:
B97X-D or M06-2X -
Basis Set: def2-SVP (for optimization)
def2-TZVP (for final energy) -
Solvation: SMD (Solvation Model based on Density) corresponding to your experimental solvent (e.g., Ethanol, THF).
Step 3: Transition State (TS) Search
Perform TS optimization for each low-energy conformer identified in Step 2.
-
Protocol: Locate the TS for the chloride displacement.
-
Validation: Verify the imaginary frequency corresponds to the C-Cl bond elongation and nucleophile approach.
-
Boltzmann Weighting: Calculate the final macroscopic barrier (
) using the Boltzmann-weighted average of the individual conformer barriers.
Part 5: Workflow Visualization
The following diagram outlines the decision logic for the recommended DCEMP workflow.
Caption: The DCEMP workflow ensures that the flexibility of the cyclooctyl ring is accounted for, preventing false-negative reactivity predictions.
References
-
Grimme, S. (2019). Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. Journal of Chemical Theory and Computation.
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.
-
Paton, R. S., & Funes-Ardoiz, I. (2014). GoodVibes: automated thermochemistry for heterogeneous computational chemistry data. Zenodo.
-
Gaussian, Inc. (2016). Gaussian 16 User Reference: SMD Solvation Model. Gaussian.com.
-
Bannwarth, C., et al. (2020). GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Electrostatics and Density-Dependent Dispersion Contributions. Journal of Chemical Theory and Computation.
Sources
Safety Operating Guide
2-Chloro-1-cyclooctylethanone proper disposal procedures
This guide outlines the proper disposal and handling procedures for 2-Chloro-1-cyclooctylethanone . As a specialized
The protocols below prioritize containment and chemical deactivation to prevent exposure and environmental contamination.
Chemical Profile & Hazard Identification
Before disposal, you must validate the waste stream against the chemical's reactivity profile.
| Property | Description |
| Chemical Name | 2-Chloro-1-cyclooctylethanone |
| Functional Class | |
| Primary Hazards | Corrosive (Skin/Eyes), Lachrymator , Acute Toxicity (Oral/Inhalation).[1] |
| Reactivity | Highly electrophilic; reacts violently with strong nucleophiles (amines, thiols) and bases. |
| Stability | Stable under recommended storage ( |
Critical Warning: As an
-haloketone, this compound can permanently alkylate DNA and proteins. It must be treated as a potential mutagen.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats alone. This compound can penetrate standard nitrile gloves over time.
-
Respiratory: NIOSH-approved full-face respirator with organic vapor/acid gas cartridges (OV/AG) if working outside a fume hood (e.g., spill cleanup).
-
Hands: Double-gloving required.
-
Inner: Nitrile (4 mil).
-
Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling.
-
-
Body: Chemical-resistant apron over a buttoned lab coat.
-
Eyes: Chemical splash goggles (Face shield recommended if pouring large volumes).
Disposal Procedures
Choose the procedure based on the state of the waste (Pure Substance vs. Dilute Solution).
Scenario A: Routine Disposal (Dilute Solutions/Reaction Mixtures)
For reaction mixtures containing <5% active compound in organic solvent.
-
Segregation: Collect in a designated Halogenated Organic Waste container.
-
Compatibility Check: Ensure the waste container does not contain strong alkalis, amines, or oxidizers (e.g., nitric acid), as this may trigger exothermic polymerization or gas evolution.
-
Labeling: Tag the container explicitly:
-
Storage: Cap tightly. Store in a secondary containment tray in a cool, ventilated waste accumulation area until pickup.
Scenario B: Quenching & Deactivation (Pure Substance/High Conc.)
Recommended for expired reagents or concentrated residues to degrade the alkylating "warhead" before disposal.
Principle: Convert the electrophilic
Protocol:
-
Preparation: Dissolve the 2-Chloro-1-cyclooctylethanone in a minimal amount of acetone or ethanol.
-
Quenching Solution: Prepare a 10% aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite . -
Reaction:
-
Slowly add the thiosulfate solution to the ketone solution with stirring.
-
Ratio: Use at least 2 molar equivalents of thiosulfate per mole of ketone.
-
Observation: The solution may warm slightly (mild exotherm).
-
-
Incubation: Stir at room temperature for 12 hours.
-
Verification: Check pH. If acidic (due to HCl generation), neutralize carefully with sodium bicarbonate to pH 7.
-
Final Disposal: The resulting mixture is now a non-lachrymatory organic/aqueous waste. Dispose of as Halogenated Solvent Waste (due to the acetone/ethanol and organic byproduct).
Emergency Spill Response
Immediate Action: Evacuate the immediate area if vapors are detected.
-
Isolate: Close lab doors. Post "Do Not Enter" signage.
-
Suit Up: Don full PPE including respirator.[4]
-
Contain: Surround the spill with absorbent pillows or socks.
-
Absorb:
-
Cover the liquid with vermiculite , dry sand , or a commercial Solvent Adsorbent .
-
Do NOT use paper towels (increases surface area for evaporation of lachrymatory vapors).
-
-
Clean: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Alpha-Chloroketone".
-
Decontaminate Surface: Scrub the area with a dilute surfactant solution, followed by water.
Decision Logic for Handling
The following diagram illustrates the decision-making process for safe disposal.
Figure 1: Decision tree for the safe segregation and treatment of alpha-chloroketone waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals: Handling and Disposal. Org. Synth. Coll. Vol. 10. [Link]
-
University of Oregon EHS. (2016). SOP: Quenching of Reactive Intermediates. [Link]
Sources
A Guide to the Safe Handling of 2-Chloro-1-cyclooctylethanone: Personal Protective Equipment and Operational Protocols
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost safety. The following guide provides essential information on the appropriate personal protective equipment (PPE) and handling procedures for 2-Chloro-1-cyclooctylethanone. This document is designed for researchers, scientists, and drug development professionals.
Hazard Analysis: An Insight into Reactivity and Toxicity
2-Chloro-1-cyclooctylethanone is an α-chloro ketone. This structural feature is a significant toxicological alert. The electrophilic nature of the carbon atom bonded to the chlorine makes α-chloro ketones reactive alkylating agents. This reactivity can lead to irritation and damage to the skin, eyes, and respiratory tract.
While data on the parent compound, 1-cyclooctylethanone, suggests it is a combustible liquid that can cause skin and eye irritation, the addition of the α-chloro group is expected to significantly increase its toxicity and reactivity. For instance, the simpler α-chloro ketone, chloroacetone, is a known lachrymator (a substance that irritates the eyes and causes tears) and is toxic by inhalation, ingestion, and skin contact. Therefore, it is prudent to handle 2-Chloro-1-cyclooctylethanone with a high degree of caution, assuming it possesses similar or greater hazards.
Inferred Hazards of 2-Chloro-1-cyclooctylethanone:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause severe irritation or chemical burns.
-
Respiratory Irritation: Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.
-
Toxicity: Potential for systemic toxicity if absorbed through the skin, inhaled, or ingested.
-
Sensitization: Repeated exposure may lead to allergic skin reactions.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-Chloro-1-cyclooctylethanone.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport within the Lab | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not generally required |
| Weighing and Aliquoting (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile gloves or a single pair of thicker, chemical-resistant gloves (e.g., neoprene) | Lab coat | Not generally required if handled in a certified fume hood |
| Solution Preparation and Reaction Setup (in a fume hood) | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves or a single pair of chemical-resistant gloves (e.g., Viton® or butyl rubber for extended handling) | Chemical-resistant apron over a lab coat | Recommended if there is any potential for aerosol generation or if the fume hood is not performing optimally |
| Large-Scale Operations (>10g) | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Viton® or butyl rubber) | Chemical-resistant suit or apron over a lab coat | A properly fitted respirator with an organic vapor cartridge is highly recommended |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Viton® or butyl rubber) | Chemical-resistant suit or apron over a lab coat | A properly fitted respirator with an organic vapor cartridge is required |
Operational Protocols: From Benchtop to Disposal
Engineering Controls
All work with 2-Chloro-1-cyclooctylethanone, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning and certified chemical fume hood. The fume hood provides the primary barrier of protection by containing vapors and preventing their release into the laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that the fume hood is operational, and all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Donning PPE: Put on the appropriate PPE as outlined in the table above. For any task involving the open handling of the compound, double-gloving is a recommended practice to provide an extra layer of protection.
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
When transferring the liquid, use a pipette or a syringe to minimize the risk of spills. Avoid pouring directly from a large container.
-
-
Reaction Setup:
-
Set up all reactions in the fume hood.
-
Ensure that all glassware is clean, dry, and free of cracks.
-
Add 2-Chloro-1-cyclooctylethanone slowly to the reaction mixture to control any potential exothermic reactions.
-
-
Post-Handling:
-
After handling is complete, decontaminate any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Decontaminate the spill area.
-
Disposal Plan
All waste containing 2-Chloro-1-cyclooctylethanone, including contaminated absorbents, disposable labware, and gloves, must be disposed of as hazardous chemical waste. This compound is a halogenated organic compound, and waste should be segregated accordingly. Follow all local, state, and federal regulations for the disposal of hazardous waste.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Chloro-1-cyclooctylethanone.
Caption: PPE selection workflow for handling 2-Chloro-1-cyclooctylethanone.
Conclusion
The safe handling of 2-Chloro-1-cyclooctylethanone is paramount for protecting the health and safety of laboratory personnel. By understanding the potential hazards associated with its α-chloro ketone structure and adhering to the stringent PPE and operational protocols outlined in this guide, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
-
PubChem. (n.d.). 1-Cyclooctylethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.).WO2013052382A1 - Substituted pyrazolo[1,5-a]pyrimidine derivatives as IRAK4 inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
